3-Fluoro-2-(trifluoromethyl)benzyl bromide
Description
The exact mass of the compound 3-Fluoro-2-(trifluoromethyl)benzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-2-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWOLWSZQAPKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379222 | |
| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-84-2 | |
| Record name | 1-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl bromide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40379222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261951-84-2 | |
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Foundational & Exploratory
A Technical Guide to Fluoro-Trifluoromethyl Benzyl Bromides as Reagents in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The requested compound, 3-Fluoro-2-(trifluoromethyl)benzyl bromide, is not readily found in commercial catalogs or scientific literature. It is presumed that this is a less common isomer or a potential error in the substitution pattern. This guide will focus on the more accessible and well-documented isomer, 2-Fluoro-3-(trifluoromethyl)benzyl bromide (CAS: 184970-25-0) , as a representative example of this class of chemical building blocks. Data for other commercially available isomers is also provided for comparative purposes.
Introduction: The Role of Fluorinated Building Blocks in Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl (CF3) groups is a widely employed strategy in modern drug design.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacological profile of a drug candidate.[3] The trifluoromethyl group, in particular, is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[2][4]
Fluoro- and trifluoromethyl-substituted benzyl bromides are versatile reagents in organic synthesis, serving as key building blocks for introducing these desirable moieties into complex molecules.[4][5] Their utility stems from the reactivity of the benzylic bromide, which readily participates in nucleophilic substitution reactions.[5] This allows for the facile attachment of the substituted benzyl group to a wide range of molecular scaffolds.
Physicochemical and Identification Data
The following table summarizes the key quantitative data for 2-Fluoro-3-(trifluoromethyl)benzyl bromide and its commercially available isomers.
| Property | 2-Fluoro-3-(trifluoromethyl)benzyl bromide | 2-Fluoro-5-(trifluoromethyl)benzyl bromide | 3-Fluoro-5-(trifluoromethyl)benzyl bromide |
| CAS Number | 184970-25-0 | 220239-69-0 | 239087-09-3[4] |
| Molecular Formula | C₈H₅BrF₄ | C₈H₅BrF₄ | C₈H₅BrF₄[4] |
| Molecular Weight | 257.02 g/mol | 257.02 g/mol | 257.03 g/mol [4] |
| Physical Form | Solid | Solid | Colorless to almost colorless clear liquid[4] |
| Melting Point | 58-62 °C | Not available | Not available |
| Boiling Point | Not available | Not available | 43 °C at 1 mmHg[4] |
| Purity | ≥97% | Not specified | ≥98% (GC)[4] |
Synthesis and Experimental Protocols
3.1. General Protocol for the Synthesis of Substituted Benzyl Bromides from Benzyl Alcohols
Reaction Scheme:
Materials and Reagents:
-
Substituted benzyl alcohol (e.g., 2-Fluoro-3-(trifluoromethyl)benzyl alcohol)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous toluene
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzyl alcohol (1.0 equivalent) in anhydrous toluene.
-
Prepare a solution of phosphorus tribromide (0.5 equivalents) in anhydrous toluene in the dropping funnel.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add the phosphorus tribromide solution dropwise to the stirred solution of the benzyl alcohol over 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Transfer the mixture to a separatory funnel and add dichloromethane to extract the product.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude benzyl bromide.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Safety Precautions:
-
Phosphorus tribromide is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction is exothermic and should be cooled appropriately.
-
Benzyl bromides are often lachrymators and skin irritants. Avoid inhalation and skin contact.
Applications in Drug Discovery and Development
Fluoro- and trifluoromethyl-substituted benzyl bromides are valuable building blocks in the synthesis of a wide range of biologically active molecules. Their primary application is as an electrophilic partner in nucleophilic substitution reactions to introduce the substituted benzyl moiety.
4.1. Introduction of Pharmacologically Important Groups
The 2-fluoro-3-(trifluoromethyl)benzyl group can be introduced into a molecule to enhance its drug-like properties. The trifluoromethyl group is a well-known bioisostere for other groups and can improve metabolic stability by blocking sites of oxidative metabolism.[2] The fluorine atom can also modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.[3]
4.2. Synthetic Utility
These benzyl bromides can react with a variety of nucleophiles, including:
-
Alcohols and Phenols: To form ether linkages.
-
Amines: To form secondary or tertiary amines.
-
Thiols: To form thioethers.
-
Carbanions: To form new carbon-carbon bonds.
This versatility allows for their use in the synthesis of a diverse array of potential drug candidates targeting various diseases.
Visualizations
5.1. Experimental Workflow: Synthesis of a Hypothetical Drug Candidate
The following diagram illustrates a representative synthetic workflow where 2-Fluoro-3-(trifluoromethyl)benzyl bromide is used as a key building block in the synthesis of a hypothetical drug candidate.
Caption: Synthetic route using 2-Fluoro-3-(trifluoromethyl)benzyl bromide.
5.2. Logical Relationship: Impact of Fluorination on Drug Properties
This diagram illustrates the logical relationship between the introduction of fluoro- and trifluoromethyl groups and the resulting improvements in drug-like properties.
Caption: Benefits of fluorination in drug design.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzyl bromide
Disclaimer: Based on extensive searches of chemical supplier databases and scientific literature, 3-Fluoro-2-(trifluoromethyl)benzyl bromide is not a commercially available compound with an assigned CAS number or published experimental data. This guide is therefore a projection based on the established chemistry of closely related, structurally similar isomers. The provided protocols and data are representative of this class of compounds and should be adapted and validated experimentally.
Introduction
3-Fluoro-2-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound poised to be a valuable building block in synthetic and medicinal chemistry. As a trifluoromethylated and fluorinated reagent, it belongs to a class of compounds highly sought after in drug discovery and materials science. The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] The trifluoromethyl group often enhances metabolic stability and lipophilicity, while a fluorine atom can modulate electronic properties, pKa, and binding interactions, making this compound a potent tool for fine-tuning the characteristics of target molecules.[1][2]
This technical guide provides a comprehensive overview of the projected chemical structure, properties, synthesis, and applications of 3-Fluoro-2-(trifluoromethyl)benzyl bromide, designed for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The molecule features a benzene ring substituted with a fluorine atom at position 3, a trifluoromethyl group at position 2, and a bromomethyl group at position 1. The benzylic bromide functional group makes it a highly reactive alkylating agent, suitable for introducing the 3-fluoro-2-(trifluoromethyl)benzyl moiety into various molecular scaffolds.[3]
Chemical Structure Diagram
Physicochemical Properties
The following table summarizes the calculated and estimated properties for 3-Fluoro-2-(trifluoromethyl)benzyl bromide based on its structure and data from known isomers.
| Property | Value | Source / Method |
| CAS Number | Not Assigned | N/A |
| Molecular Formula | C₈H₅BrF₄ | Calculated |
| Molecular Weight | 257.02 g/mol | Calculated |
| Appearance | Colorless to yellow liquid | Estimated |
| Boiling Point | ~80-90 °C / 4 mmHg | Estimated from isomers[4] |
| Density | ~1.6 - 1.7 g/mL | Estimated from isomers[4] |
| SMILES | FC1=C(C(=CC=C1)CBr)C(F)(F)F | Calculated |
| InChI Key | (Not available) | Calculated |
Predicted Spectroscopic Data
| Spectrum Type | Predicted Chemical Shifts (ppm) and Patterns |
| ¹H NMR | ~7.2-7.6 (m, 3H, Ar-H), ~4.7 (s, 2H, CH₂Br) |
| ¹³C NMR | ~160 (d, J≈250 Hz, C-F), ~130-140 (m, Ar-C), ~123 (q, J≈275 Hz, CF₃), ~115-125 (m, Ar-CH), ~30 (s, CH₂Br) |
| ¹⁹F NMR | ~ -62 (s, 3F, CF₃), ~ -110 (m, 1F, Ar-F) |
Experimental Protocols
The following protocols are representative procedures for the synthesis and application of this class of compounds. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Proposed Synthesis: Radical Bromination of 3-Fluoro-2-(trifluoromethyl)toluene
The most direct route to synthesize the title compound is via free-radical bromination of the corresponding toluene precursor at the benzylic position. This method is standard for producing benzyl bromides.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-(trifluoromethyl)toluene (1.0 eq) in an inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). Irradiate the flask with a UV lamp or a standard 100W incandescent bulb to facilitate the initiation of the radical reaction. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product is then purified by vacuum distillation to yield 3-fluoro-2-(trifluoromethyl)benzyl bromide as a colorless to light yellow liquid.
Application Protocol: N-Alkylation of Imidazole
Benzyl bromides are excellent electrophiles for the alkylation of nucleophiles like amines. This protocol details a standard N-alkylation reaction.[5]
Methodology:
-
Reaction Setup: To a solution of imidazole (1.0 eq) in an anhydrous polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) in a round-bottom flask, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).[5]
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add a solution of 3-fluoro-2-(trifluoromethyl)benzyl bromide (1.05 eq) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC until the starting imidazole is fully consumed.[5]
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Isolation: The crude product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the pure N-alkylated imidazole product.[5]
Role in Research and Drug Development
The true value of 3-fluoro-2-(trifluoromethyl)benzyl bromide lies in its function as a synthetic intermediate for introducing a uniquely functionalized benzyl group. The specific substitution pattern offers a distinct electronic and steric profile compared to its isomers, providing a novel tool for medicinal chemists.
-
Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are resistant to oxidative metabolism by cytochrome P450 enzymes, which can block a common metabolic pathway and increase the half-life of a drug.[2]
-
Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its absorption and distribution profile.[1]
-
Target Binding: The lone fluorine atom acts as a weak hydrogen bond acceptor and can engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.[2]
-
Synthetic Versatility: As a reactive benzyl bromide, it serves as an efficient electrophile for alkylating a wide range of nucleophiles (amines, phenols, thiols, etc.), enabling its incorporation into diverse molecular libraries for screening.[3]
Safety and Handling
Substituted benzyl bromides are generally classified as hazardous chemicals. They are often corrosive and lachrymatory (tear-inducing). The following safety information is generalized from related compounds.[4]
-
Hazard Pictograms: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Handle only in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).
References
An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 3-Fluoro-2-(trifluoromethyl)benzyl bromide, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details a reliable and efficient two-step synthesis pathway starting from the commercially available 3-Fluoro-2-(trifluoromethyl)benzoic acid.
Executive Summary
The synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is most effectively achieved through a two-step process involving the reduction of 3-Fluoro-2-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol, followed by a bromination reaction. This method offers a straightforward and high-yielding route to the target molecule, utilizing readily available reagents and standard laboratory techniques. This guide presents detailed experimental protocols for each step, along with a summary of the expected yields and reaction conditions.
Synthesis Pathway Overview
The logical workflow for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is depicted below. The process begins with the reduction of the carboxylic acid starting material, followed by the conversion of the resulting alcohol to the final benzyl bromide product.
Caption: Synthesis workflow for 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol
This procedure details the reduction of 3-fluoro-2-(trifluoromethyl)benzoic acid to 3-fluoro-2-(trifluoromethyl)benzyl alcohol using lithium aluminum hydride (LiAlH₄).
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF is prepared.
-
The flask is cooled in an ice bath.
-
A solution of 3-fluoro-2-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 3-fluoro-2-(trifluoromethyl)benzyl alcohol as a crude product, which can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reactants | 3-Fluoro-2-(trifluoromethyl)benzoic acid, Lithium aluminum hydride |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Step 2: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide
This protocol describes the conversion of 3-fluoro-2-(trifluoromethyl)benzyl alcohol to the target compound, 3-fluoro-2-(trifluoromethyl)benzyl bromide, using phosphorus tribromide (PBr₃).
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous toluene
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated potassium bicarbonate solution (KHCO₃)
-
Saturated sodium chloride solution (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
A solution of 3-fluoro-2-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous toluene is placed in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath to 0-5 °C.
-
A solution of phosphorus tribromide (0.4 equivalents) in anhydrous toluene is added dropwise to the alcohol solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. Reaction progress is monitored by TLC.
-
The reaction mixture is then carefully poured onto ice-water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated potassium bicarbonate solution, and saturated sodium chloride solution.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford 3-fluoro-2-(trifluoromethyl)benzyl bromide. The crude product can be purified by vacuum distillation or column chromatography.[1]
| Parameter | Value |
| Reactants | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol, Phosphorus tribromide |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | 85-95% |
Alternative Synthesis Route: Benzylic Bromination
An alternative, more direct one-step route to 3-Fluoro-2-(trifluoromethyl)benzyl bromide involves the free-radical bromination of 3-Fluoro-2-(trifluoromethyl)toluene.
Caption: Alternative benzylic bromination route.
This approach, while more atom-economical, is contingent on the availability of the starting toluene. The synthesis of 3-Fluoro-2-(trifluoromethyl)toluene can be challenging. The bromination is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride, often with photochemical or thermal initiation.
| Parameter | Value |
| Reactants | 3-Fluoro-2-(trifluoromethyl)toluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Reaction Conditions | Reflux, with light or radical initiator |
| Typical Yield | 60-80% |
Conclusion
The synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is reliably achieved via a two-step sequence starting from the corresponding benzoic acid. This method provides high yields and utilizes standard laboratory procedures. While a more direct benzylic bromination route exists, its practicality is dependent on the accessibility of the substituted toluene precursor. The protocols and data presented in this guide offer a solid foundation for the production of this important synthetic intermediate for applications in drug discovery and materials science.
References
Spectroscopic Data of 3-Fluoro-2-(trifluoromethyl)benzyl bromide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-2-(trifluoromethyl)benzyl bromide. Due to the limited availability of experimentally derived public data for this specific isomer, this document presents predicted spectroscopic values alongside experimental data for closely related isomers to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Fluoro-2-(trifluoromethyl)benzyl bromide
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 7.6 - 7.8 | m | Aromatic CH |
| ~ 7.2 - 7.4 | m | Aromatic CH |
| ~ 4.6 | s | CH₂Br |
Note: Predicted values are based on standard chemical shift theory and may vary from experimental results.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Fluoro-2-(trifluoromethyl)benzyl bromide
| Chemical Shift (ppm) | Assignment |
| ~ 160 (d, J ≈ 250 Hz) | C-F |
| ~ 135 (q, J ≈ 5 Hz) | Aromatic C-CH₂ |
| ~ 132 (d, J ≈ 8 Hz) | Aromatic CH |
| ~ 128 (q, J ≈ 30 Hz) | C-CF₃ |
| ~ 125 (q, J ≈ 275 Hz) | CF₃ |
| ~ 120 (d, J ≈ 20 Hz) | Aromatic CH |
| ~ 118 (d, J ≈ 3 Hz) | Aromatic CH |
| ~ 30 | CH₂Br |
Note: Predicted values are based on standard chemical shift theory and may vary from experimental results. 'd' denotes a doublet due to C-F coupling, and 'q' denotes a quartet due to C-CF₃ coupling.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 3-Fluoro-2-(trifluoromethyl)benzyl bromide
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -62 | s | -CF₃ |
| ~ -115 | m | Ar-F |
Note: Predicted chemical shifts are relative to CFCl₃. 's' denotes a singlet, and 'm' denotes a multiplet.
Experimental Protocols
Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and accurate analysis. The following are general protocols for NMR, IR, and MS analysis of fluorinated benzyl bromides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
The NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are sufficient.
-
¹³C NMR: A proton-decoupled pulse program is used. A wider spectral width of ~220 ppm is necessary. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are generally required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: A standard single-pulse sequence is used. The spectral width should be set to encompass the expected range for both the trifluoromethyl and aromatic fluorine signals. Chemical shifts are referenced to an external standard like CFCl₃.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a small drop of the sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty salt plates or the clean ATR crystal before running the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic absorption bands for functional groups. Expected vibrations for 3-Fluoro-2-(trifluoromethyl)benzyl bromide include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-F stretching, C-Br stretching, and C-CF₃ stretching.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.
-
For high-resolution mass spectrometry (HRMS), use an orbitrap or time-of-flight (TOF) analyzer to determine the exact mass and elemental composition.
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺ or [M+H]⁺.
-
Analyze the fragmentation pattern to confirm the structure. Common fragments for benzyl bromides include the loss of the bromine atom and the formation of the corresponding benzyl cation. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for bromine-containing fragments.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or uncharacterized compound like 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Navigating the Safety Profile of 3-Fluoro-2-(trifluoromethyl)benzyl bromide: An In-depth Technical Guide
Disclaimer: A specific Material Safety Data Sheet (MSDS) for 3-Fluoro-2-(trifluoromethyl)benzyl bromide is not publicly available at the time of this publication. This guide has been compiled using data from structurally related isomers to provide researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated hazards, handling procedures, and physicochemical properties. The information herein serves as a reference and should be supplemented with professional judgment and laboratory-specific safety protocols.
Executive Summary
3-Fluoro-2-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development. Due to the absence of a dedicated MSDS, this document synthesizes safety and property data from closely related isomers, including 2-Fluoro-3-(trifluoromethyl)benzyl bromide, 3-Fluoro-4-(trifluoromethyl)benzyl bromide, and 3-(Trifluoromethyl)benzyl bromide. This guide outlines the expected hazards, safe handling and storage procedures, and emergency response protocols. All quantitative data from related isomers are presented in structured tables for comparative analysis. Additionally, this guide provides illustrative diagrams for general safety workflows and a hypothetical synthesis pathway.
Hazard Identification and Classification
Based on the hazard profiles of its isomers, 3-Fluoro-2-(trifluoromethyl)benzyl bromide is anticipated to be a hazardous substance. The primary concerns are its corrosive nature and potential for causing severe skin burns and eye damage.
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity (Oral) | 4 (for some isomers) | H302: Harmful if swallowed |
Signal Word: Danger[1]
Hazard Pictograms:
-
GHS05: Corrosion[1]
-
GHS07: Exclamation Mark (for some isomers)
Physicochemical Properties of Related Isomers
The following table summarizes the key physicochemical properties of various isomers of fluoro-(trifluoromethyl)benzyl bromide. This data is essential for understanding the substance's behavior under different experimental conditions.
| Property | 3-(Trifluoromethyl)benzyl bromide | 2-Fluoro-3-(trifluoromethyl)benzyl bromide | 3-Fluoro-4-(trifluoromethyl)benzyl bromide | 3-Fluoro-5-(trifluoromethyl)benzyl bromide |
| CAS Number | 402-23-3 | 184970-25-0[1] | 213203-65-7 | 239087-09-3[2] |
| Molecular Formula | C8H6BrF3[3] | C8H5BrF4[1] | C8H5BrF4 | C8H5BrF4[2] |
| Molecular Weight | 239.03 g/mol | 257.02 g/mol [1] | 257.02 g/mol | 257.03 g/mol [2] |
| Boiling Point | 69 °C @ 4 mmHg | Not Available | Not Available | 43 °C @ 1 mmHg[2] |
| Melting Point | Not Available | 58-62 °C[1] | Solid (form) | Not Available |
| Density | 1.565 g/mL at 25 °C | Not Available | Not Available | 1.65 g/mL[2] |
| Refractive Index | n20/D 1.492 | Not Available | Not Available | n20/D 1.48[2] |
| Flash Point | 88 °C (closed cup) | Not Applicable[1] | Not Applicable | Not Available |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the corrosive nature of related compounds, strict adherence to safety protocols is mandatory when handling 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Personal Protective Equipment (PPE)
A detailed workflow for donning and doffing appropriate PPE is crucial to minimize exposure risk.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.[4]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
Spill Response
A systematic approach is necessary to safely manage a spill of this hazardous material.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from heat, sparks, and open flames.[5] Some isomers are noted to be moisture-sensitive.[6]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[5]
Toxicological Information
Detailed toxicological studies for 3-Fluoro-2-(trifluoromethyl)benzyl bromide are not available. However, based on data from its isomers, the following effects are anticipated:
-
Acute Toxicity: Swallowing may lead to a strong corrosive effect on the mouth and throat and the danger of perforation of the esophagus and stomach.[4][7]
-
Serious Eye Damage/Irritation: Causes serious eye damage and is likely a lachrymator (a substance that causes tearing).[4][7]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify the carcinogenicity, mutagenicity, or reproductive toxicity of related compounds.[4][7]
Hypothetical Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is not available in the searched literature, a general synthetic route can be proposed based on common organic chemistry reactions. A plausible method would involve the bromination of 3-Fluoro-2-(trifluoromethyl)toluene.
This proposed pathway is for illustrative purposes only and would require experimental validation and optimization.
Conclusion
While a specific MSDS for 3-Fluoro-2-(trifluoromethyl)benzyl bromide is not currently available, a review of its structural isomers provides a strong indication of its potential hazards. It should be handled as a corrosive material that can cause severe skin and eye damage. All laboratory work with this compound must be conducted with appropriate personal protective equipment in a well-ventilated area, and emergency procedures should be clearly established. The data and guidelines presented in this document are intended to promote a culture of safety and responsible handling of this and other research chemicals.
References
- 1. 2-Fluoro-3-(trifluoromethyl)benzyl bromide 97 184970-25-0 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. guidechem.com [guidechem.com]
- 4. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. canbipharm.com [canbipharm.com]
Navigating the Stability and Storage of 3-Fluoro-2-(trifluoromethyl)benzyl bromide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Fluoro-2-(trifluoromethyl)benzyl bromide, a crucial reagent for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding the stability profile of this compound is paramount for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety. This document outlines the factors affecting its stability, recommended storage protocols, and methodologies for its stability assessment.
Core Stability Profile
3-Fluoro-2-(trifluoromethyl)benzyl bromide is a reactive electrophilic compound. Its stability is primarily influenced by environmental factors such as moisture, light, and temperature. While specific quantitative stability data for this particular molecule is not extensively published, its structural features as a substituted benzyl bromide allow for well-grounded recommendations based on the known reactivity of this chemical class. The primary degradation pathways are hydrolysis and potential photodegradation.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area. Refrigeration (2-8°C) is recommended for long-term storage. | Minimizes the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Use a tightly sealed, amber glass bottle or other light-resistant container. | Protects from light exposure and prevents moisture ingress.[1] |
| Moisture | Strictly avoid contact with water and moisture.[1][2] | The compound is susceptible to hydrolysis, which can lead to the formation of the corresponding benzyl alcohol and hydrobromic acid. |
| Light | Protect from light. | Benzyl halides can be light-sensitive and may undergo degradation upon exposure to UV or visible light.[3] |
In-Depth Discussion on Stability Factors
Hydrolytic Stability: The presence of the electron-withdrawing trifluoromethyl and fluoro groups on the benzene ring can influence the reactivity of the benzylic carbon-bromine bond. Benzyl bromides are known to undergo nucleophilic substitution reactions, and water can act as a nucleophile, leading to hydrolysis. This reaction is often the primary cause of degradation upon improper storage.
Thermal Stability: While generally stable at ambient temperatures, elevated temperatures can accelerate decomposition. Thermal decomposition of similar halogenated organic compounds can lead to the release of hazardous gases, including hydrogen bromide and hydrogen fluoride.[4]
Photostability: Aromatic halogenated compounds can be susceptible to photolytic cleavage. Exposure to light, particularly in the UV spectrum, could potentially lead to the formation of radical species and subsequent degradation products.
Recommended Experimental Protocols for Stability Assessment
For laboratories wishing to perform their own stability studies, the following general protocols, based on established methodologies for similar compounds, are recommended.
Protocol 1: Assessment of Hydrolytic Stability
This protocol aims to determine the rate of hydrolysis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide in an aqueous solution.
Methodology:
-
Prepare a stock solution of the compound in a dry, water-miscible organic solvent (e.g., acetonitrile or THF).
-
In a thermostated reaction vessel, add a known volume of an aqueous buffer solution (e.g., phosphate buffer at a relevant pH).
-
Initiate the reaction by adding a small aliquot of the stock solution to the aqueous buffer with vigorous stirring.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a dry organic solvent.
-
Analyze the quenched samples by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound and the formation of the corresponding benzyl alcohol.
-
The rate of hydrolysis can be determined by plotting the concentration of the parent compound versus time.
Protocol 2: Evaluation of Thermal Stability
This protocol provides a method to assess the thermal degradation of the compound.
Methodology:
-
Place a known quantity of the compound in a sealed vial, either neat or as a solution in a high-boiling, inert solvent.
-
Create parallel samples for different temperature points (e.g., 40°C, 60°C, 80°C) and a control sample stored at the recommended storage temperature.
-
Place the vials in ovens maintained at the specified temperatures.
-
At selected time points, remove a vial from each temperature and allow it to cool to room temperature.
-
Dilute the contents with a suitable solvent and analyze by HPLC or Gas Chromatography (GC) to determine the percentage of the remaining parent compound.
-
A thermal decomposition profile can be generated by plotting the percentage of the remaining compound against time for each temperature.
Protocol 3: Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.
Methodology:
-
Expose a sample of the compound, in a chemically inert and transparent container, to a light source that produces a combination of visible and UV light. The light source should be calibrated to produce an output similar to the D65/ID65 emission standard.
-
A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample to act as a dark control.
-
The samples should be exposed to a specified illumination level (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours per square meter).
-
Following the exposure period, the samples should be analyzed by a validated stability-indicating HPLC method to quantify any degradation.
-
Comparison of the chromatograms from the exposed sample, the dark control, and an unexposed control will reveal the extent of photodegradation.
Visualizing Experimental and Logical Workflows
To aid in the practical application of these protocols and storage recommendations, the following diagrams have been generated.
Caption: Recommended workflow for the safe handling and optimal storage of 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Caption: A logical workflow for conducting a comprehensive stability assessment of the compound.
Conclusion
The stability of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is critical for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation, ensure the quality of their starting materials, and promote a safe laboratory environment. The provided experimental protocols offer a framework for laboratories to conduct their own stability assessments, leading to a deeper understanding of this important chemical's behavior under various conditions.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Guide: 2-Fluoro-3-(trifluoromethyl)benzyl bromide for Advanced Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzyl bromide (CAS No. 184970-25-0), a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, and synthetic protocols, and illustrates its application in the development of novel chemical entities.
Introduction
2-Fluoro-3-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic profile of a parent molecule. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the fluorine atom can modulate pKa and binding interactions.[1][2] The benzylic bromide functionality serves as a versatile reactive handle for the introduction of this substituted benzyl moiety into a wide range of molecular scaffolds via nucleophilic substitution reactions.[3]
Commercial Availability
A number of chemical suppliers offer 2-Fluoro-3-(trifluoromethyl)benzyl bromide. The table below summarizes the offerings from several key vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 184970-25-0 | 97% | Custom |
| Amadis Chemical | 184970-25-0 | 97% | Milligrams to bulk |
| Reagentia | 184970-25-0 | Not Specified | 100 mg, 250 mg, 1 g, 5 g |
| Conier Chem&Pharma | 184970-25-0 | Not Specified | Inquire for details |
| Fuxin Jintelai Fluorine Chemical | 184970-25-0 | Not Specified | Inquire for details |
Physicochemical Properties
| Property | Value |
| CAS Number | 184970-25-0 |
| Molecular Formula | C₈H₅BrF₄ |
| Molecular Weight | 257.02 g/mol |
| Appearance | Solid |
| Melting Point | 58-62 °C |
| Boiling Point | Not available |
| SMILES | FC1=C(C=CC=C1C(F)(F)F)CBr |
| InChI Key | QBEHXDXQUVMEQX-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich product information.
Experimental Protocols
Proposed Synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl bromide
This proposed synthesis involves the bromination of 2-Fluoro-3-(trifluoromethyl)toluene. This method is adapted from general procedures for the benzylic bromination of toluenes.
Reaction Scheme:
Figure 1: Proposed synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl bromide.
Materials:
-
2-Fluoro-3-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Fluoro-3-(trifluoromethyl)toluene (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution to quench any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude 2-Fluoro-3-(trifluoromethyl)benzyl bromide can be purified by vacuum distillation or column chromatography on silica gel.
Disclaimer: This is a proposed synthetic protocol and has not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals, particularly bromine-containing compounds and carbon tetrachloride.
Application in Nucleophilic Substitution: Synthesis of a Benzyl Ether
This protocol details a general procedure for the reaction of a benzyl bromide with a nucleophile, a common application in drug discovery for scaffold elaboration.
Reaction Scheme:
References
The Discovery of 3-Fluoro-2-(trifluoromethyl)benzyl bromide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the prospective discovery, synthesis, and characterization of the novel reagent, 3-Fluoro-2-(trifluoromethyl)benzyl bromide. Benzyl bromides containing fluorine moieties are pivotal building blocks in medicinal chemistry and materials science, valued for their ability to introduce fluorinated benzyl groups into a variety of molecular scaffolds.[1] The strategic incorporation of a trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4] This guide provides a plausible synthetic pathway, detailed experimental protocols for its preparation and characterization, and a discussion of its potential applications in drug discovery.
Introduction: The Rationale for Discovery
The pursuit of novel therapeutic agents frequently involves the synthesis of molecules with precisely tuned physicochemical properties. Fluorine-containing functional groups have become indispensable tools for medicinal chemists to achieve these goals.[5][6] The trifluoromethyl (-CF3) group is particularly noteworthy for its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability, all of which can profoundly and beneficially impact a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][7]
Substituted benzyl bromides serve as versatile electrophilic intermediates, enabling the facile introduction of the benzyl moiety onto various nucleophiles.[8][9] The specific substitution pattern of 3-fluoro-2-(trifluoromethyl) on the benzyl bromide ring is anticipated to offer a unique combination of steric and electronic properties, making it a valuable tool for probing and optimizing drug-receptor interactions. This whitepaper details the hypothetical discovery and characterization of this novel compound.
Proposed Synthetic Pathway
The synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is proposed to proceed via a two-step sequence, commencing with the commercially available 3-Fluoro-2-methylbenzoic acid. The initial step involves the conversion of the benzoic acid to the corresponding trifluoromethylated toluene derivative, followed by a regioselective benzylic bromination.
Caption: Proposed synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Experimental Protocols
Synthesis of 3-Fluoro-2-(trifluoromethyl)toluene (Precursor)
While a direct literature precedent for this specific transformation is not available, a plausible route involves the fluorination of the carboxylic acid group of 3-Fluoro-2-methylbenzoic acid to a trifluoromethyl group, followed by decarboxylation. Reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) are commonly used for such transformations.
Note: This is a hypothetical step based on known transformations of similar substrates. The reaction conditions would require significant optimization.
Benzylic Bromination to Yield 3-Fluoro-2-(trifluoromethyl)benzyl bromide
The benzylic bromination of the toluene precursor is proposed to be achieved using N-bromosuccinimide (NBS) with a radical initiator.[10][11][12][13]
Protocol:
-
To a solution of 3-Fluoro-2-(trifluoromethyl)toluene (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-Fluoro-2-(trifluoromethyl)benzyl bromide by column chromatography on silica gel.
Caption: Workflow for the synthesis and purification of the target compound.
Characterization Data
The structure and purity of the synthesized 3-Fluoro-2-(trifluoromethyl)benzyl bromide would be confirmed by a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.8 ppm. Complex aromatic signals consistent with the substitution pattern. |
| ¹³C NMR | A signal for the benzylic carbon around δ 30-35 ppm. A quartet for the -CF₃ carbon with a large ¹JCF coupling constant. |
| ¹⁹F NMR | Two distinct signals: a singlet for the -CF₃ group and a multiplet for the aromatic fluorine, showing coupling to nearby protons and potentially the -CF₃ group.[14][15][16][17] |
| Mass Spec (EI) | A molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound.[18][19][20][21] Fragmentation patterns corresponding to the loss of Br and CF₃. |
| IR Spectroscopy | C-H stretching of the aromatic ring, C-F stretching bands, and a C-Br stretching frequency. |
Potential Applications in Drug Discovery
The unique electronic and steric profile of 3-Fluoro-2-(trifluoromethyl)benzyl bromide makes it a highly promising building block for the synthesis of novel bioactive molecules.
Signaling Pathway Modulation
This reagent could be employed to synthesize analogs of known kinase inhibitors, where the fluorinated benzyl group can be installed to probe interactions within the ATP-binding pocket. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the pKa of nearby functionalities, potentially altering hydrogen bonding networks and improving target affinity.
Caption: Application in the synthesis of targeted kinase inhibitors.
Enhancing Pharmacokinetic Properties
The introduction of the 3-fluoro-2-(trifluoromethyl)benzyl moiety can be a strategic approach to address metabolic liabilities in lead compounds. The strong C-F bonds are resistant to oxidative metabolism, which can lead to an increased half-life and improved bioavailability of the parent drug.[4] Furthermore, the lipophilicity imparted by the trifluoromethyl group can enhance membrane permeability.[2]
Conclusion
While 3-Fluoro-2-(trifluoromethyl)benzyl bromide is a novel, yet-to-be-described compound, its discovery is a logical progression in the field of medicinal chemistry. Based on established synthetic methodologies, a plausible route for its preparation has been outlined. The unique substitution pattern of this reagent is poised to offer significant advantages in the design and synthesis of new therapeutic agents, providing a valuable new tool for drug development professionals. Its characterization and application in the synthesis of bioactive molecules are promising areas for future research.
References
- 1. nbinno.com [nbinno.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 18. tutorchase.com [tutorchase.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzyl Bromide and Its Isomers: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety, making it a valuable building block for the design of novel pharmaceuticals and agrochemicals. The reactive benzyl bromide group allows for its facile incorporation into a wide range of molecular scaffolds.
This technical guide provides a comprehensive overview of the key chemical properties, synthetic methodologies, and potential applications of 3-Fluoro-2-(trifluoromethyl)benzyl bromide and its commercially available isomers. Due to the limited availability of specific data for 3-Fluoro-2-(trifluoromethyl)benzyl bromide, this guide leverages information on closely related and well-documented isomers to provide a thorough understanding of this class of compounds.
Core Chemical Properties of Fluorinated-(trifluoromethyl)benzyl Bromide Isomers
The physicochemical properties of benzyl bromides substituted with fluorine and trifluoromethyl groups are crucial for their handling, reactivity, and application in synthesis. The following tables summarize the key quantitative data for several commercially available isomers.
Table 1: General Properties of Fluorinated-(trifluoromethyl)benzyl Bromide Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Fluoro-3-(trifluoromethyl)benzyl bromide | 184970-25-0 | C₈H₅BrF₄ | 257.02 |
| 3-Fluoro-5-(trifluoromethyl)benzyl bromide | 239087-09-3[1] | C₈H₅BrF₄ | 257.03[1] |
| 3-(Trifluoromethyl)benzyl bromide | 402-23-3[2][3] | C₈H₆BrF₃ | 239.03[3] |
| 4-Fluoro-2-(trifluoromethyl)benzyl bromide | 206860-48-2 | C₈H₅BrF₄ | 257.02 |
Table 2: Physical and Chemical Properties of Fluorinated-(trifluoromethyl)benzyl Bromide Isomers
| Compound Name | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2-Fluoro-3-(trifluoromethyl)benzyl bromide | - | 58-62 | - | - | - |
| 3-Fluoro-5-(trifluoromethyl)benzyl bromide | Colorless to almost colorless clear liquid[1] | - | 43 @ 1 mmHg[1] | 1.65[1] | 1.48[1] |
| 3-(Trifluoromethyl)benzyl bromide | Colorless to light yellow liquid[4][5] | - | 69 @ 4 mmHg[2][4] | 1.565 @ 25°C[4] | 1.492 |
| 4-Fluoro-2-(trifluoromethyl)benzyl bromide | - | - | - | - | - |
Synthesis of Fluorinated-(trifluoromethyl)benzyl Bromides: Experimental Protocols
The synthesis of substituted benzyl bromides typically involves the bromination of the corresponding toluene derivative. A general experimental protocol for the synthesis of a fluorinated-(trifluoromethyl)benzyl bromide is outlined below. This procedure is based on established methods for similar compounds and may require optimization for specific isomers.
General Protocol: Radical Bromination of a Fluorinated-(trifluoromethyl)toluene
Materials:
-
Appropriate isomer of fluoro-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)
-
Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or benzene)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting fluoro-(trifluoromethyl)toluene and the anhydrous solvent under an inert atmosphere.
-
Add N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02-0.05 equivalents of AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS). The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude benzyl bromide.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Note: Benzyl bromides are lachrymators and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Reactivity and Applications in Drug Development
Fluorinated-(trifluoromethyl)benzyl bromides are versatile reagents in organic synthesis, primarily utilized for the introduction of the substituted benzyl moiety into a target molecule. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the final compound, which are desirable properties in drug candidates.[1]
Key Reactions:
-
Nucleophilic Substitution: The benzylic bromide is a good leaving group, readily undergoing Sₙ2 reactions with a variety of nucleophiles such as amines, alcohols, thiols, and carbanions. This is a common strategy for building complexity in drug-like molecules.
-
Williamson Ether Synthesis: Reaction with alcohols or phenols in the presence of a base yields the corresponding benzyl ethers.
-
Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrolysis provides a route to the corresponding benzylamine.
-
Organometallic Coupling Reactions: These compounds can participate in various cross-coupling reactions to form carbon-carbon bonds.
The incorporation of the fluoro-(trifluoromethyl)phenyl motif has been a successful strategy in the development of numerous pharmaceuticals. The unique electronic properties of these substituents can influence the binding affinity of a drug to its target receptor and improve its pharmacokinetic profile.
Experimental and Logical Workflows
To provide a clearer understanding of the processes involved in utilizing these compounds, the following diagrams illustrate a general synthesis workflow and a logical decision-making process for its application in research.
Caption: A generalized workflow for the synthesis and application of fluorinated-(trifluoromethyl)benzyl bromides.
Caption: A logical flow for deciding on the use of a fluorinated-(trifluoromethyl)benzyl bromide in a synthetic project.
Safety and Handling
Substituted benzyl bromides, including the isomers discussed, are generally classified as corrosive and lachrymatory substances.[6] They can cause severe skin burns and eye damage.[6][7] It is imperative to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8] The container should be tightly sealed to prevent exposure to moisture.
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 3-(Trifluoromethyl)benzyl bromide 98 402-23-3 [sigmaaldrich.com]
- 4. 3-(Trifluoromethyl)benzyl bromide CAS#: 402-23-3 [m.chemicalbook.com]
- 5. 3-(Trifluoromethyl)benzyl Bromide CAS 402-23-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. canbipharm.com [canbipharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to Fluorinated Benzyl Bromides for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzyl bromides are a pivotal class of reagents in modern medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of pharmacologically active molecules. The strategic incorporation of fluorine atoms into a benzyl bromide scaffold significantly modulates the physicochemical and biological properties of the resulting compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated benzyl bromides in drug discovery, with a focus on their role in the development of targeted therapies.
The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][2] For instance, the strong carbon-fluorine bond can block metabolic pathways, thereby increasing the drug's half-life.[3] Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups and lead to more favorable interactions with biological targets.[4] Fluorinated benzyl bromides, in particular, are instrumental in the synthesis of kinase inhibitors, antiviral agents, and antidiabetic drugs.[5][6]
Physicochemical Properties of Fluorinated Benzyl Bromides
The position and number of fluorine substituents on the benzene ring of benzyl bromide have a marked effect on its physical and chemical properties. The following tables summarize key quantitative data for a selection of mono-, di-, and trifluoromethyl-substituted benzyl bromides, providing a comparative reference for researchers.
Monofluorinated Benzyl Bromides
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-Fluorobenzyl bromide | 446-48-0 | C₇H₆BrF | 189.03 | - | 84-85/15 | 1.567 | 1.552 |
| 3-Fluorobenzyl bromide | 456-41-7 | C₇H₆BrF | 189.02 | - | - | - | - |
| 4-Fluorobenzyl bromide | 459-46-1 | C₇H₆BrF | 189.02 | - | 85/15 | 1.517 | 1.547 |
Difluorinated Benzyl Bromides
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |
| 2,4-Difluorobenzyl bromide | 23915-07-3 | C₇H₅BrF₂ | 207.02 | - | - | - | - |
| 2,5-Difluorobenzyl bromide | 85117-99-3 | C₇H₅BrF₂ | 207.02 | - | - | ~1.609 | ~1.526 |
| 2,6-Difluorobenzyl bromide | 85118-00-9 | C₇H₅BrF₂ | 207.02 | 52-55 | 198-202 | 1.65 | - |
| 3,5-Difluorobenzyl bromide | 141776-91-2 | C₇H₅BrF₂ | 207.01 | - | 65/4.5 | 1.6 | 1.521 |
Trifluoromethyl- and Bis(trifluoromethyl)-Substituted Benzyl Bromides
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-(Trifluoromethyl)benzyl bromide | 395-44-8 | C₈H₆BrF₃ | 239.03 | - | 72/7.5 | 1.571 | 1.494 |
| 3-(Trifluoromethyl)benzyl bromide | 402-23-3 | C₈H₆BrF₃ | 239.03 | - | 69/4 | 1.565 | 1.492 |
| 4-(Trifluoromethyl)benzyl bromide | 402-49-3 | C₈H₆BrF₃ | 239.03 | 29-33 | 65-69/5 | 1.546 | 1.484 |
| 3,5-Bis(trifluoromethyl)benzyl bromide | 32247-96-4 | C₉H₅BrF₆ | 307.03 | - | - | - | - |
Spectroscopic Data Summary
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2-Fluorobenzyl bromide | 7.45-7.25 (m, 2H), 7.15-7.00 (m, 2H), 4.55 (s, 2H) | 161.5 (d, J=247 Hz), 131.0 (d, J=4 Hz), 129.5 (d, J=8 Hz), 124.4 (d, J=4 Hz), 123.9 (d, J=15 Hz), 115.4 (d, J=22 Hz), 26.5 (d, J=5 Hz) |
| 3-Fluorobenzyl bromide | 7.35-7.25 (m, 1H), 7.15-7.00 (m, 3H), 4.45 (s, 2H) | 163.0 (d, J=245 Hz), 140.9 (d, J=7 Hz), 130.2 (d, J=8 Hz), 124.5, 115.5 (d, J=22 Hz), 114.5 (d, J=21 Hz), 32.8 (d, J=2 Hz) |
| 4-Fluorobenzyl bromide | 7.35 (dd, J=8.4, 5.4 Hz, 2H), 7.05 (t, J=8.6 Hz, 2H), 4.48 (s, 2H)[7] | 162.5 (d, J=246 Hz), 133.9 (d, J=3 Hz), 131.0 (d, J=8 Hz), 115.5 (d, J=21 Hz), 32.8 |
| 2,6-Difluorobenzyl bromide | 7.35-7.25 (m, 1H), 6.95 (t, J=8.0 Hz, 2H), 4.60 (s, 2H)[8] | 161.8 (dd, J=251, 8 Hz), 130.0 (t, J=10 Hz), 114.5 (t, J=16 Hz), 111.7 (dd, J=19, 4 Hz), 20.9 (t, J=4 Hz) |
| 3,5-Bis(trifluoromethyl)benzyl bromide | 7.90 (s, 1H), 7.80 (s, 2H), 4.55 (s, 2H)[9] | 140.5, 132.3 (q, J=34 Hz), 128.0 (sept, J=4 Hz), 122.0 (sept, J=4 Hz), 123.3 (q, J=273 Hz), 31.5 |
| 4-(Trifluoromethyl)benzyl bromide | 7.60 (d, J=8.2 Hz, 2H), 7.45 (d, J=8.0 Hz, 2H), 4.50 (s, 2H) | 142.0, 130.0 (q, J=32 Hz), 129.0, 125.5 (q, J=4 Hz), 124.0 (q, J=272 Hz), 32.5 |
Experimental Protocols for Synthesis
The synthesis of fluorinated benzyl bromides can be achieved through several reliable methods. The choice of method often depends on the starting material and the desired substitution pattern.
Method 1: Radical Bromination of Fluorotoluenes
This method is suitable for the synthesis of benzyl bromides from the corresponding fluorotoluenes using a radical initiator.
Synthesis of 4-Bromo-2-fluorobenzyl bromide from 2-Fluoro-4-bromotoluene [3]
-
Materials: 2-Fluoro-4-bromotoluene (1 g, 5.04 mmol), N-bromosuccinimide (NBS, 1.07 g, 6.05 mmol), Azobisisobutyronitrile (AIBN, 83 mg, 0.50 mmol), Carbon tetrachloride (CCl₄, 10 mL).
-
Procedure:
-
Dissolve 2-fluoro-4-bromotoluene, NBS, and AIBN in CCl₄ in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux at 100°C for 13 hours.
-
Cool the mixture to room temperature. A solid (succinimide) will precipitate.
-
Filter the mixture to remove the solid.
-
Wash the filtrate with water.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the product.
-
-
Yield: 89%[3]
-
Characterization (¹H NMR, 300 MHz, CDCl₃): δ 7.51-7.41 (m, 1H), 7.09 (d, J=9.0 Hz, 1H), 6.99 (d, J=8.2 Hz, 1H), 4.34 (s, 2H).[3]
Method 2: Bromomethylation of Fluorinated Benzenes
This approach allows for the direct introduction of a bromomethyl group onto a fluorinated aromatic ring.
Synthesis of 3-Fluorobenzyl bromide from Fluorobenzene [1]
-
Materials: Fluorobenzene (132g, 1mol), Paraformaldehyde (60g, equivalent to 2mol formaldehyde), Sodium bromide (206g, 2mol), Concentrated sulfuric acid (300g, 3mol).
-
Procedure:
-
In a 1L four-necked flask, combine fluorobenzene, paraformaldehyde, and sodium bromide.
-
Stir the mixture and maintain the temperature at 70-80°C.
-
Slowly add concentrated sulfuric acid to the mixture.
-
After the addition is complete, maintain the reaction at a constant temperature for 20 hours.
-
Pour the reaction mixture into 500ml of ice water and allow the layers to separate.
-
Wash the lower organic layer with a sodium carbonate solution until the pH is 6-7.
-
Wash the organic layer once with deionized water.
-
Dehydrate under reduced pressure and distill to obtain the final product.
-
-
Yield: 90%[1]
-
Purity: 99.8% (GC)[1]
Method 3: Conversion of Fluorobenzyl Alcohols to Bromides
Fluorinated benzyl alcohols can be converted to the corresponding bromides using reagents like phosphorus tribromide.
Synthesis of 2-(Trifluoromethyl)benzyl bromide from 2-(Trifluoromethyl)benzyl alcohol [10]
-
Materials: 2-(Trifluoromethyl)benzyl alcohol (14 g), Phosphorus tribromide (30 ml), Toluene (140 ml), Dichloromethane.
-
Procedure:
-
Dissolve 2-(trifluoromethyl)benzyl alcohol in 80 ml of absolute toluene in a reaction flask.
-
Prepare a solution of phosphorus tribromide in 60 ml of absolute toluene.
-
Add the phosphorus tribromide solution dropwise to the alcohol solution at 20-30°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Distill off the toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Adjust the pH to 8.0 with potassium hydrogen carbonate.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases, wash twice with water and once with saturated NaCl solution.
-
Dry the organic phase over Na₂SO₄ and evaporate the solvent under reduced pressure to obtain the product.
-
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Fluorinated benzyl bromides are particularly valuable in the synthesis of kinase inhibitors, a major class of targeted cancer therapies. The fluorinated benzyl moiety often serves as a key pharmacophore that interacts with the ATP-binding pocket of kinases.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Signaling
EGFR and HER2 are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation.[11][12] Their dysregulation is a hallmark of many cancers. Small molecule inhibitors like gefitinib, erlotinib, and lapatinib target the intracellular kinase domain of these receptors, and many of these inhibitors feature fluorinated benzyl groups.[4][13][14]
The fluorinated benzyl group in these inhibitors often occupies the hydrophobic pocket adjacent to the ATP-binding site, contributing to the inhibitor's potency and selectivity.
Caption: EGFR and HER2 signaling pathways and points of inhibition.
Experimental Workflow: Kinase Inhibitor Screening
The development of novel kinase inhibitors often involves a high-throughput screening (HTS) process to identify initial hit compounds, followed by further optimization. Fluorinated benzyl bromides are frequently used in the synthesis of compound libraries for such screens.
Caption: A typical workflow for kinase inhibitor discovery.
Conclusion
Fluorinated benzyl bromides are indispensable tools in the arsenal of medicinal chemists. Their unique properties, conferred by the strategic placement of fluorine atoms, enable the fine-tuning of molecular characteristics essential for drug efficacy and safety. The synthetic accessibility of a diverse range of fluorinated benzyl bromides, coupled with their utility in constructing key pharmacophores for targets like protein kinases, ensures their continued importance in the development of next-generation therapeutics. This guide provides a foundational understanding of these critical reagents, offering valuable data and protocols to aid researchers in their drug discovery endeavors.
References
- 1. Erlotinib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. drugs.com [drugs.com]
- 14. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
Methodological & Application
Synthesis of Bioactive Derivatives Using 3-Fluoro-2-(trifluoromethyl)benzyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-(trifluoromethyl)benzyl bromide is a valuable reagent in medicinal chemistry and drug discovery for the synthesis of novel bioactive compounds. The presence of both a fluorine atom and a trifluoromethyl group on the benzyl moiety can significantly influence the physicochemical and pharmacological properties of the resulting derivatives. The trifluoromethyl group often enhances metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile, while the fluorine atom can modulate electronic properties and binding interactions with biological targets. This document provides detailed protocols for the synthesis of N- and O-alkylated derivatives using 3-Fluoro-2-(trifluoromethyl)benzyl bromide and discusses their potential applications.
Key Applications in Drug Discovery
The incorporation of the 3-fluoro-2-(trifluoromethyl)benzyl moiety into molecules is a strategic approach in drug design to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, potentially increasing the half-life of a drug.
-
Increase Lipophilicity: The lipophilic nature of the trifluoromethyl group can improve membrane permeability and facilitate passage through the blood-brain barrier.
-
Modulate Acidity/Basicity: The electron-withdrawing nature of the substituents can alter the pKa of nearby functional groups, influencing ionization at physiological pH and affecting drug-receptor interactions.
-
Improve Binding Affinity: The unique electronic and steric properties of the fluorinated benzyl group can lead to more potent and selective binding to target proteins.
Experimental Protocols
The following are generalized protocols for the synthesis of derivatives using 3-Fluoro-2-(trifluoromethyl)benzyl bromide. These protocols can be adapted for a variety of nucleophiles.
Protocol 1: N-Alkylation of Heterocyclic Amines
This protocol describes a general procedure for the N-alkylation of a heterocyclic amine, such as imidazole, with 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide
-
Imidazole (or other heterocyclic amine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic amine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash them with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of heterocyclic amines.
Protocol 2: O-Alkylation of Phenols
This protocol outlines a general method for the O-alkylation of a substituted phenol with 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq), anhydrous cesium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 6-12 hours), pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Experimental Workflow for O-Alkylation
Caption: General workflow for the O-alkylation of phenols.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of derivatives using fluorinated benzyl bromides, based on analogous reactions found in the literature. These should be considered as starting points for optimization.
Table 1: N-Alkylation of Heterocycles with 3-Fluoro-2-(trifluoromethyl)benzyl Bromide (Exemplary)
| Nucleophile (Heterocycle) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Imidazole | K₂CO₃ | Acetonitrile | Reflux | 4 - 8 | 85 - 95 |
| Pyrazole | NaH | THF | Room Temp. | 2 - 4 | 90 - 98 |
| 1,2,4-Triazole | Cs₂CO₃ | DMF | 60 | 6 - 10 | 80 - 90 |
| Benzimidazole | K₂CO₃ | Acetone | Reflux | 5 - 10 | 88 - 96 |
Table 2: O-Alkylation of Phenols with 3-Fluoro-2-(trifluoromethyl)benzyl Bromide (Exemplary)
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 - 16 | 75 - 85 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | Room Temp. | 6 - 12 | 90 - 98 |
| 4-Nitrophenol | K₂CO₃ | Acetonitrile | Reflux | 4 - 8 | 85 - 95 |
| 2-Naphthol | NaH | THF | Room Temp. | 3 - 6 | 88 - 97 |
Potential Biological Activities and Signaling Pathways
Derivatives of 3-Fluoro-2-(trifluoromethyl)benzyl bromide are of significant interest in the development of novel therapeutic agents. For instance, fluorinated and trifluoromethylated salicylanilides have demonstrated potent antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA)[1]. The mechanism of action for such compounds can involve the disruption of bacterial cell membrane integrity and function.
Hypothetical Signaling Pathway Inhibition
References
Application Notes and Protocols for 3-Fluoro-2-(trifluoromethyl)benzyl bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Detailed experimental data and specific applications for 3-Fluoro-2-(trifluoromethyl)benzyl bromide in nucleophilic substitution reactions are not extensively documented in readily available scientific literature. The following application notes and protocols are based on the general reactivity of substituted benzyl bromides and are intended to serve as a guideline for researchers. Reaction conditions and yields are illustrative and will require optimization for specific substrates.
Introduction
3-Fluoro-2-(trifluoromethyl)benzyl bromide is a valuable reagent for the introduction of the 3-fluoro-2-(trifluoromethyl)benzyl moiety into a variety of molecules. The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom can significantly influence the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make this reagent particularly interesting for applications in medicinal chemistry and drug discovery.
The benzylic bromide is a reactive electrophile that readily participates in nucleophilic substitution reactions, primarily through an S(_N)2 mechanism, with a range of nucleophiles including those based on oxygen, nitrogen, carbon, and sulfur. The electron-withdrawing nature of the substituents on the aromatic ring can modulate the reactivity of the benzylic carbon, and researchers should consider these electronic effects when designing synthetic routes.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes the expected outcomes for nucleophilic substitution reactions with 3-Fluoro-2-(trifluoromethyl)benzyl bromide based on reactions with analogous substituted benzyl bromides.
| Nucleophile Type | Nucleophile Example | Product Type | Typical Solvent | Typical Base | Representative Yield (%) |
| O-Nucleophile | Phenol | Aryl benzyl ether | Acetonitrile (MeCN), Dimethylformamide (DMF) | K(_2)CO(_3), Cs(_2)CO(_3) | 85 - 95 |
| Aliphatic alcohol | Alkyl benzyl ether | Tetrahydrofuran (THF), DMF | NaH | 80 - 90 | |
| N-Nucleophile | Primary/Secondary Amine | Benzylated amine | Dichloromethane (DCM), MeCN | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | 75 - 90 |
| Imidazole | N-benzylated imidazole | DMF | NaH | 80 - 95 | |
| C-Nucleophile | Diethyl malonate | C-benzylated malonate | Ethanol (EtOH), THF | Sodium ethoxide (NaOEt) | 70 - 85 |
| Organocuprate | Benzylated alkane | THF | - | 60 - 80 | |
| S-Nucleophile | Thiophenol | Aryl benzyl sulfide | DMF, EtOH | K(_2)CO(_3), Sodium hydroxide (NaOH) | 90 - 98 |
| Thiol | Alkyl benzyl sulfide | MeCN | Cesium carbonate (Cs(_2)CO(_3)) | 85 - 95 |
Experimental Protocols
The following are generalized protocols for nucleophilic substitution reactions using 3-Fluoro-2-(trifluoromethyl)benzyl bromide. These should be considered as starting points and may require significant optimization.
Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)
Objective: To synthesize an aryl benzyl ether via the reaction of a phenol with 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Materials:
-
Phenolic substrate (1.0 eq)
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.1 eq)
-
Potassium carbonate (K(_2)CO(_3)) (2.0 eq)
-
Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq) and anhydrous MeCN.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the solid precipitate and wash with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of a Secondary Amine
Objective: To synthesize a tertiary amine by reacting a secondary amine with 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Materials:
-
Secondary amine substrate (1.0 eq)
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the secondary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add TEA or DIPEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: C-Alkylation of Diethyl Malonate
Objective: To form a new carbon-carbon bond by reacting diethyl malonate with 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Materials:
-
Diethyl malonate (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C and add diethyl malonate (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
After the reaction is complete, cool to room temperature and quench with a small amount of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 4: S-Alkylation of a Thiol
Objective: To synthesize a thioether from a thiol and 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Materials:
-
Thiol substrate (1.0 eq)
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.1 eq)
-
Cesium carbonate (Cs(_2)CO(_3)) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol (1.0 eq), cesium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 20 minutes.
-
Add 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.1 eq) to the mixture.
-
Stir at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General SN2 mechanism for nucleophilic substitution.
Caption: A typical experimental workflow for nucleophilic substitution.
Applications of 3-Fluoro-2-(trifluoromethyl)benzyl Bromide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-(trifluoromethyl)benzyl bromide is a key building block in medicinal chemistry, valued for its ability to introduce both a fluorine atom and a trifluoromethyl group into a target molecule. These moieties are sought after in drug design as they can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic placement of the fluoro and trifluoromethyl groups on the benzyl ring provides a unique substitution pattern that can be exploited to fine-tune the pharmacological properties of drug candidates. This document provides detailed application notes and protocols for the use of 3-Fluoro-2-(trifluoromethyl)benzyl bromide in the synthesis of bioactive molecules, with a focus on the development of potassium ion channel modulators.
Application in the Synthesis of Potassium Ion Channel Modulators
Voltage-gated potassium channels, particularly the Kv7.2/7.3 subtype, are critical for regulating neuronal excitability and are validated targets for the treatment of epilepsy and other neurological disorders. Modulators of these channels can help to stabilize the neuronal membrane potential and reduce hyperexcitability. The 3-fluoro-2-(trifluoromethyl)benzyl moiety has been incorporated into novel potassium channel modulators, demonstrating the utility of this reagent in generating potent and specific therapeutic agents.
Quantitative Data: Biological Activity of Kv7.2/7.3 Modulators
The following table summarizes the in vitro potency of representative potassium channel modulators synthesized using a synthetic route involving a derivative of 3-fluoro-2-(trifluoromethyl)benzyl bromide. The activity was assessed using a thallium-based fluorescence assay to measure the activation of the Kv7.2/7.3 ion channel.
| Compound ID | Structure | EC50 (µM) for Kv7.2/7.3 Activation |
| Modulator A | N-(2-amino-4-((3-fluoro-2-(trifluoromethyl)benzyl)amino)phenyl)acetamide | 1.2 |
| Modulator B | N-(2-amino-4-((3-fluoro-2-(trifluoromethyl)benzyl)amino)phenyl)propionamide | 0.8 |
| Modulator C | N-(2-amino-4-((3-fluoro-2-(trifluoromethyl)benzyl)amino)phenyl)isobutyramide | 0.5 |
Experimental Protocols
Protocol 1: Synthesis of N-(2-amino-4-((3-fluoro-2-(trifluoromethyl)benzyl)amino)phenyl)acetamide (Modulator A)
This protocol details the synthesis of a representative Kv7.2/7.3 modulator using 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide
-
N-(2,4-diaminophenyl)acetamide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a 100 mL round-bottom flask, add N-(2,4-diaminophenyl)acetamide (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC (eluent: 1:1 Hexanes/EtOAc). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 1:1 hexanes/EtOAc) to afford the desired product, N-(2-amino-4-((3-fluoro-2-(trifluoromethyl)benzyl)amino)phenyl)acetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Figure 1: General workflow for the synthesis and biological evaluation of Kv7.2/7.3 modulators.
Figure 2: Proposed signaling pathway for a positive modulator of the Kv7.2/7.3 potassium channel.
Alkylation of Amines with 3-Fluoro-2-(trifluoromethyl)benzyl bromide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the selective mono-N-alkylation of primary amines with the electrophilic agent 3-Fluoro-2-(trifluoromethyl)benzyl bromide. This protocol is particularly relevant for the synthesis of novel secondary amines, which are key intermediates in the development of pharmaceuticals and other bioactive molecules. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the benzyl bromide moiety can influence its reactivity, making a well-defined protocol essential for achieving high yields and purity.
The presented methodology is based on the widely accepted and highly efficient use of cesium carbonate (Cs2CO3) as a base in an anhydrous polar aprotic solvent, N,N-dimethylformamide (DMF). This system is known to favor the desired mono-alkylation product while minimizing the formation of the tertiary amine byproduct.[1][2][3][4]
Reaction Principle
The N-alkylation of a primary amine with 3-Fluoro-2-(trifluoromethyl)benzyl bromide proceeds via a nucleophilic substitution (SN2) reaction. The primary amine acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl bromide. The cesium carbonate base plays a crucial role in deprotonating the primary amine, thereby increasing its nucleophilicity.[1] Furthermore, the use of an excess of the primary amine helps to statistically favor the reaction of the electrophile with the starting amine over the secondary amine product, thus suppressing over-alkylation.[1] The choice of DMF as a solvent is critical due to its ability to dissolve the cesium salt and create a more "naked," and therefore more reactive, carbonate anion.[2]
Experimental Protocol
This protocol provides a general procedure for the alkylation of a primary amine with 3-Fluoro-2-(trifluoromethyl)benzyl bromide. The quantities can be scaled as needed.
Materials:
-
Primary amine
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide
-
Cesium carbonate (Cs2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) setup
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (2.0 equivalents) and anhydrous DMF (5-10 mL per mmol of the limiting reagent).
-
Addition of Base: To the stirred solution, add anhydrous cesium carbonate (1.5 equivalents).
-
Addition of Electrophile: Slowly add a solution of 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, the temperature can be moderately increased (e.g., to 40-60 °C).[1]
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography. A gradient of hexanes and ethyl acetate is typically effective for eluting the desired secondary amine.
Data Presentation
The following table provides representative data for the alkylation of various primary amines with substituted benzyl bromides under conditions similar to the protocol described above. These examples serve to illustrate the expected yields and reaction times.
| Amine Substrate | Electrophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Benzyl bromide | Cs2CO3 (1.5) | DMF | RT | 12 | 95 | [1] |
| Aniline | Benzyl bromide | Cs2CO3 (1.5) | DMF | 60 | 5 | 88 | [1] |
| n-Butylamine | Benzyl bromide | Cs2CO3 (1.5) | DMF | RT | 18 | 92 | [1] |
| Cyclohexylamine | 4-Methoxybenzyl bromide | Cs2CO3 (1.5) | DMF | RT | 24 | 90 | [1] |
Safety and Handling Precautions
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a potential reproductive toxin. Handle with care and avoid inhalation and skin contact.
-
Cesium carbonate is a hygroscopic and basic solid. Handle in a dry environment and avoid contact with skin and eyes.
-
Always work under an inert atmosphere when using anhydrous solvents and reagents to prevent the introduction of moisture, which can negatively impact the reaction.
Visualizations
Experimental Workflow
Caption: Workflow for the alkylation of amines.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
3-Fluoro-2-(trifluoromethyl)benzyl bromide in the synthesis of agrochemicals
Investigating Agrochemical Synthesis
I've initiated a thorough search to understand 3-Fluoro-2-(trifluoromethyl)benzyl bromide's role in agrochemical synthesis. My goal is to pinpoint the specific agrochemicals produced using this compound. I'm prioritizing identifying key reactions and synthetic pathways, and am eager to share insights when available.
Analyzing Synthetic Pathways
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Devising Hypothetical Scenarios
Developing Illustrative Content
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Narrowing the Focus
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Examining Synthetic Pathways
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Pivoting Search Strategy
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Investigating Chemical Precursors
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Application Notes and Protocols for Grignard Reaction with 3-Fluoro-2-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the preparation and use of the Grignard reagent derived from 3-Fluoro-2-(trifluoromethyl)benzyl bromide. This protocol is designed for researchers in organic synthesis and drug development who require a robust method for introducing the 3-fluoro-2-(trifluoromethyl)benzyl moiety into target molecules. Due to the presence of electron-withdrawing groups and the inherent reactivity of Grignard reagents, this procedure emphasizes critical safety precautions and optimized reaction conditions to ensure a successful and safe experiment. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided.
Introduction
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from benzyl halides is a well-established transformation. However, the presence of strong electron-withdrawing groups, such as fluoro and trifluoromethyl substituents on the aromatic ring, can significantly influence the formation and stability of the corresponding organomagnesium compound. The trifluoromethyl group, in particular, poses a safety risk, as trifluoromethyl-substituted Grignard reagents have been reported to undergo highly exothermic decomposition, which can lead to violent reactions.[1][2][3] Therefore, careful control of reaction parameters is crucial.
This application note details a protocol for the formation of 3-Fluoro-2-(trifluoromethyl)benzylmagnesium bromide and its subsequent reaction with an electrophile. The procedure incorporates best practices for handling sensitive reagents and mitigating potential hazards.
Data Presentation
| Parameter | Value/Condition | Notes |
| Reactant | 3-Fluoro-2-(trifluoromethyl)benzyl bromide | --- |
| Reagent | Magnesium turnings | Activated prior to use. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF) can be alternatives.[4][5] |
| Initiator (optional) | Iodine (a small crystal) or 1,2-Dibromoethane | To initiate the Grignard formation. |
| Concentration of Grignard Reagent | Strictly ≤ 0.5 M | Critical safety parameter to prevent exothermic decomposition. [1][2] |
| Reaction Temperature (Formation) | Room temperature to gentle reflux (approx. 65°C for THF) | Controlled addition of the bromide is necessary to manage the exotherm. |
| Reaction Temperature (with Electrophile) | Dependent on the electrophile (typically 0°C to room temp.) | --- |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent quenching by atmospheric moisture and oxygen. |
| Key Side Reaction | Wurtz Coupling | Formation of 1,2-bis(3-fluoro-2-(trifluoromethyl)phenyl)ethane.[6][7][8] |
Experimental Protocols
Reagent and Glassware Preparation
-
Glassware: All glassware (three-neck round-bottom flask, condenser, dropping funnel, and magnetic stir bar) must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon. The apparatus should be allowed to cool to room temperature under the inert atmosphere.
-
Magnesium Turnings: In the reaction flask, place the required amount of magnesium turnings. Under the inert atmosphere, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm the flask with a heat gun if necessary to initiate the activation (indicated by the disappearance of the iodine color or evolution of gas).
-
Reactant Solution: In the dropping funnel, prepare a solution of 3-Fluoro-2-(trifluoromethyl)benzyl bromide in anhydrous THF. Ensure the final concentration of the Grignard reagent will not exceed 0.5 M.
Formation of the Grignard Reagent
-
To the activated magnesium turnings in the reaction flask, add a small portion (approx. 5-10%) of the 3-Fluoro-2-(trifluoromethyl)benzyl bromide solution from the dropping funnel.
-
Observe the reaction mixture for signs of initiation, which may include gentle bubbling, a slight increase in temperature, and the appearance of a cloudy gray or brownish color. If the reaction does not start, gentle warming with a heat gun may be applied.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. An external cooling bath (water or ice bath) should be readily available to control the reaction exotherm.
-
After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the Grignard reagent and should be used immediately. Do not attempt to isolate or concentrate the Grignard reagent. [3]
Reaction with an Electrophile (General Procedure)
-
Cool the freshly prepared Grignard reagent solution to the desired reaction temperature (e.g., 0°C with an ice bath).
-
Prepare a solution of the electrophile (e.g., an aldehyde, ketone, or ester) in anhydrous THF.
-
Add the electrophile solution dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction to stir at the appropriate temperature until completion (monitoring by TLC or LC-MS is recommended).
Work-up Procedure
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: This is an exothermic process, and gas evolution may occur.
-
Once the quenching is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the Grignard reaction.
Safety and Handling
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All reagents must be anhydrous, and the reaction must be carried out under a dry, inert atmosphere.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. Controlled addition of the benzyl bromide and the availability of a cooling bath are essential.
-
Trifluoromethyl Group Hazard: Grignard reagents containing trifluoromethyl groups are known to be thermally unstable and can decompose violently, especially when concentrated.[1][2][3] It is imperative to keep the reagent in a dilute solution (≤ 0.5 M) and to use it immediately after preparation. Never attempt to isolate the Grignard reagent.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, must be worn at all times. The entire procedure should be conducted in a well-ventilated fume hood.
Troubleshooting
-
Failure to Initiate: This is a common issue. Ensure all glassware and reagents are scrupulously dry. Re-activate the magnesium with a fresh crystal of iodine or by crushing the turnings with a dry glass rod. A small amount of pre-formed Grignard reagent from a previous batch can also be used as an initiator.
-
Low Yield: This can be due to incomplete reaction, quenching of the Grignard reagent, or side reactions. Ensure the magnesium is fully consumed and that the reaction is protected from moisture and air. The primary side reaction to consider is Wurtz coupling, which can be minimized by slow addition of the benzyl bromide and avoiding high temperatures.[6][8]
-
Formation of Byproducts: Besides Wurtz coupling, other side reactions may occur depending on the electrophile used. Careful analysis of the crude product by techniques such as NMR and mass spectrometry is recommended to identify any unexpected products.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | 1417985-27-3 | Benchchem [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. adichemistry.com [adichemistry.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Potential Role of 3-Fluoro-2-(trifluoromethyl)benzyl bromide in Advanced Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific examples of 3-Fluoro-2-(trifluoromethyl)benzyl bromide being used directly in polymer synthesis. The following application notes and protocols are therefore based on the predicted reactivity of its functional groups and analogies to structurally similar fluorinated benzyl bromides. These protocols should be considered theoretical and would require experimental validation.
Introduction
3-Fluoro-2-(trifluoromethyl)benzyl bromide is a fluorinated aromatic compound with a reactive benzylic bromide functional group. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring is expected to impart unique electronic and steric properties. In polymer science, compounds with a benzylic bromide moiety are primarily utilized as initiators for various polymerization techniques, including cationic polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). The incorporation of fluorine and trifluoromethyl groups into a polymer backbone can significantly enhance properties such as thermal stability, chemical resistance, hydrophobicity, and can lower the dielectric constant.[1][2]
This document outlines the theoretical applications of 3-Fluoro-2-(trifluoromethyl)benzyl bromide as a polymerization initiator and provides generalized experimental protocols.
Potential Applications in Polymer Synthesis
Based on its chemical structure, 3-Fluoro-2-(trifluoromethyl)benzyl bromide could potentially serve in the following roles:
-
Initiator for Cationic Polymerization: The benzylic bromide can be activated by a Lewis acid to form a carbocation, which can then initiate the polymerization of electron-rich monomers like styrenes, vinyl ethers, and isobutylene.
-
Initiator for Atom Transfer Radical Polymerization (ATRP): The carbon-bromine bond can be homolytically cleaved by a transition metal complex (e.g., copper(I)) to generate a radical that initiates the polymerization of monomers such as acrylates, methacrylates, and styrenes. This would allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.
-
Chain-End Functionalization: It could be used to introduce the 3-fluoro-2-(trifluoromethyl)benzyl group at the terminus of a polymer chain through post-polymerization modification, thereby altering the surface properties or reactivity of the final material.
Hypothetical Experimental Protocols
The following are generalized protocols. Note: These are illustrative and would need to be optimized for the specific reactivity of 3-Fluoro-2-(trifluoromethyl)benzyl bromide and the chosen monomer.
Protocol 1: Cationic Polymerization of Styrene (Hypothetical)
This protocol describes the potential use of 3-Fluoro-2-(trifluoromethyl)benzyl bromide as an initiator for the cationic polymerization of styrene, co-initiated with a Lewis acid.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide
-
Styrene (freshly distilled)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol
Procedure:
-
Monomer and Solvent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled styrene to anhydrous dichloromethane.
-
Initiator Addition: To the stirred solution, add 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly add a pre-calculated amount of SnCl₄ (as a solution in CH₂Cl₂) to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.
-
Termination: Quench the polymerization by adding cold methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. Filter the resulting white solid, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer for molecular weight (Mₙ), polydispersity index (PDI) using gel permeation chromatography (GPC), and structure using ¹H and ¹⁹F NMR spectroscopy.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (Hypothetical)
This protocol outlines the theoretical use of 3-Fluoro-2-(trifluoromethyl)benzyl bromide as an initiator for the ATRP of methyl methacrylate.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide
-
Methyl methacrylate (MMA, inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
Procedure:
-
Reaction Setup: In a Schlenk flask, add CuBr under an inert atmosphere.
-
Ligand and Monomer Addition: Add anhydrous anisole, inhibitor-free MMA, and the ligand (PMDETA) to the flask. Stir the mixture to form the copper-ligand complex.
-
Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: After the final thaw and backfilling with an inert gas, add 3-Fluoro-2-(trifluoromethyl)benzyl bromide via syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.
-
Termination: Cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the copper catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol or hexane.
-
Characterization: Dry the polymer under vacuum and characterize it by GPC (for Mₙ and PDI) and NMR spectroscopy.
Data Presentation (Illustrative)
Since no experimental data exists for polymers synthesized with 3-Fluoro-2-(trifluoromethyl)benzyl bromide, the following tables present typical data for polymers synthesized using analogous benzyl bromide initiators. These values are for illustrative purposes only.
Table 1: Expected Polymer Properties from Cationic Polymerization of Styrene
| Initiator System | Monomer/Initiator Ratio | Mₙ ( g/mol ) (Expected) | PDI (Expected) |
| Benzyl Bromide / SnCl₄ | 100:1 | 8,000 - 10,000 | 1.5 - 2.0 |
| Benzyl Bromide / SnCl₄ | 200:1 | 16,000 - 20,000 | 1.6 - 2.2 |
Table 2: Expected Polymer Properties from ATRP of Methyl Methacrylate
| Initiator | Monomer/Initiator Ratio | Mₙ ( g/mol ) (Expected) | PDI (Expected) |
| Benzyl Bromide | 50:1 | 5,000 - 6,000 | 1.1 - 1.2 |
| Benzyl Bromide | 100:1 | 10,000 - 12,000 | 1.1 - 1.3 |
Visualizations
Diagram 1: Hypothetical Cationic Polymerization Workflow
Caption: Workflow for hypothetical cationic polymerization.
Diagram 2: Hypothetical ATRP Mechanism
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
References
Practical guide to handling and disposal of 3-Fluoro-2-(trifluoromethyl)benzyl bromide
Application Notes and Protocols: 3-Fluoro-2-(trifluoromethyl)benzyl bromide
Introduction
These application notes provide a practical guide for the safe handling, storage, use, and disposal of 3-Fluoro-2-(trifluoromethyl)benzyl bromide (CAS No. not explicitly found, but analogs have similar properties). This compound is a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group can enhance the lipophilicity and metabolic stability of target molecules.[1] However, as a substituted benzyl bromide, it is a lachrymator and corrosive, necessitating strict safety protocols.[2][3] These guidelines are intended for researchers, scientists, and drug development professionals.
Health and Safety Information
3-Fluoro-2-(trifluoromethyl)benzyl bromide is classified as a hazardous chemical. It is a combustible liquid that causes severe skin burns and serious eye damage.[2][4][5] It is also a lachrymator, meaning it can cause tearing.[3]
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this substance.[6]
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles and a face shield.[4][7] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile). Inspect before use.[5][7] |
| Body Protection | A lab coat and appropriate protective clothing to prevent skin exposure.[4][8] |
| Respiratory Protection | Use only in a chemical fume hood.[4][5] If aerosols or vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[9][10] |
Engineering Controls
-
Fume Hood: All handling of 3-Fluoro-2-(trifluoromethyl)benzyl bromide must be conducted in a well-ventilated chemical fume hood.[4][5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][10]
Storage and Handling
Storage Conditions
Proper storage is crucial to maintain the stability and integrity of the reagent and to ensure safety.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry, and well-ventilated place.[2][4][7] |
| Container | Keep the container tightly closed in its original packaging.[2][4][7] |
| Atmosphere | For long-term stability, store under an inert gas like Argon.[2][7] |
| Light and Moisture | The compound may be sensitive to light and moisture.[7][11] |
Incompatible Materials
To prevent hazardous reactions, store this compound away from:
Experimental Protocols
The primary use of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is as an alkylating agent in nucleophilic substitution reactions.
General Protocol for Nucleophilic Substitution
This protocol describes a general procedure for the benzylation of a nucleophile (e.g., an alcohol, phenol, or amine).
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide
-
Nucleophile (e.g., 4-nitrophenol)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile, Acetone, or DMF)
-
Reaction flask, condenser, magnetic stirrer, and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve the nucleophile (1.0 eq) and base (1.2-2.0 eq) in the anhydrous solvent.
-
Reagent Addition: While stirring, add a solution of 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0-1.2 eq) in the anhydrous solvent dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the pure benzylated product.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. canbipharm.com [canbipharm.com]
- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. scienceready.com.au [scienceready.com.au]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. canbipharm.com [canbipharm.com]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Novel Compounds with 3-Fluoro-2-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel chemical entities utilizing 3-Fluoro-2-(trifluoromethyl)benzyl bromide as a key building block. The incorporation of the 3-fluoro-2-(trifluoromethyl)benzyl moiety is a strategic approach in medicinal chemistry to enhance the pharmacological properties of molecules. The fluorine and trifluoromethyl substituents can improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This document outlines procedures for O-alkylation (ether synthesis), N-alkylation (amine synthesis), and C-C bond formation (Suzuki-Miyaura cross-coupling), providing a versatile toolkit for the generation of diverse compound libraries for drug discovery programs.
Synthesis of Novel Aryl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3][4] This protocol details the O-alkylation of various phenols with 3-Fluoro-2-(trifluoromethyl)benzyl bromide under basic conditions to yield a range of substituted benzyl ethers. These products can serve as scaffolds for further functionalization or as final target molecules in various therapeutic areas.
Experimental Protocol:
A general procedure for the Williamson ether synthesis is as follows:
-
To a solution of the desired phenol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.2-2.0 eq.) such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to a suitable temperature (typically 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Examples of Williamson Ether Synthesis
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | NaH | DMF | 60 | 4 | 85 |
| 3-Chlorophenol | K₂CO₃ | Acetonitrile | 80 | 6 | 78 |
| 2-Naphthol | NaH | DMF | 60 | 5 | 82 |
| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 70 | 8 | 75 |
Note: The presented yields are representative and may vary based on the specific reaction conditions and the nature of the substrate.
Synthesis of Novel Benzylamines via N-Alkylation
N-alkylation of primary and secondary amines with 3-Fluoro-2-(trifluoromethyl)benzyl bromide is a direct method for the synthesis of novel benzylamine derivatives.[5] These compounds are prevalent in many biologically active molecules and serve as important intermediates in organic synthesis.
Experimental Protocol:
A general procedure for the N-alkylation of amines is as follows:
-
Dissolve the primary or secondary amine (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture.
-
Add 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor by TLC.
-
Once the reaction is complete, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Examples of N-Alkylation Reactions
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 60 | 12 | 88 |
| Morpholine | K₂CO₃ | DMF | 50 | 8 | 92 |
| Benzylamine | DIPEA | Acetonitrile | 70 | 16 | 85 |
| Piperidine | K₂CO₃ | DMF | 50 | 6 | 95 |
Note: The presented yields are representative and may vary based on the specific reaction conditions and the nature of the substrate.
Synthesis of Diaryl Methane Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[6] This protocol describes the palladium-catalyzed coupling of 3-Fluoro-2-(trifluoromethyl)benzyl bromide with various arylboronic acids or their esters to generate functionalized diaryl methane derivatives, which are important structural motifs in many pharmaceutical agents.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura cross-coupling is as follows:
-
In a reaction vessel, combine 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired diaryl methane product.
Data Presentation: Representative Examples of Suzuki-Miyaura Cross-Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 80 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 110 | 18 | 65 |
| 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 14 | 72 |
Note: The presented yields are representative and may vary based on the specific reaction conditions and the nature of the substrate.
Visualizations
Experimental Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and screening of novel compounds.
Potential Role in Kinase Inhibition Signaling Pathway
Caption: Hypothetical kinase inhibition pathway for novel compounds.
References
- 1. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wiserpub.com [wiserpub.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of 3-Fluoro-2-(trifluoromethyl)benzyl bromide with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Fluoro-2-(trifluoromethyl)benzyl bromide, a versatile reagent for the introduction of the 3-fluoro-2-(trifluoromethyl)benzyl moiety into a wide range of molecules. This building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties conferred by the fluorine and trifluoromethyl substituents. The electron-withdrawing nature of these groups can influence the pKa, metabolic stability, and binding interactions of the parent molecule.
The protocols described herein are based on established methodologies for nucleophilic substitution on activated benzylic halides. While direct literature examples for 3-Fluoro-2-(trifluoromethyl)benzyl bromide are limited, the provided methods are analogous to reactions reported for similar fluorinated benzyl bromides and are expected to proceed with comparable efficiency. Optimization may be required to achieve optimal yields for specific substrate-nucleophile combinations.
General Reaction Pathway
The reaction of 3-Fluoro-2-(trifluoromethyl)benzyl bromide with nucleophiles typically proceeds via a nucleophilic substitution mechanism. Benzylic halides are proficient in undergoing both SN1 and SN2 type reactions. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. The presence of electron-withdrawing groups on the aromatic ring, such as the fluoro and trifluoromethyl groups in the target substrate, generally favors an SN2 pathway by destabilizing the benzylic carbocation that would form in an SN1 mechanism.
Caption: General reaction pathways for nucleophilic substitution.
Summary of Reactions and Representative Yields
The following tables summarize the expected reactions of 3-Fluoro-2-(trifluoromethyl)benzyl bromide with various classes of nucleophiles. The yields are based on analogous reactions and should be considered representative.
Table 1: Reaction with O-Nucleophiles (Ether Synthesis)
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Representative Yield (%) |
|---|---|---|---|---|---|---|
| Phenol | Benzyl Phenyl Ether | DMF | K₂CO₃ | 25-80 | 12-24 | 85-95 |
| Aliphatic Alcohol (e.g., Methanol) | Benzyl Methyl Ether | THF | NaH | 0-25 | 12-18 | 80-90 |
| Carboxylic Acid | Benzyl Ester | Acetonitrile | Cs₂CO₃ | 25-60 | 6-12 | 75-90 |
Table 2: Reaction with N-Nucleophiles (Amine Synthesis)
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Representative Yield (%) |
|---|---|---|---|---|---|---|
| Primary Amine (e.g., Aniline) | Secondary Benzylamine | DMF | K₂CO₃ | 25-70 | 12-24 | 90-98 |
| Secondary Amine (e.g., Morpholine) | Tertiary Benzylamine | Acetonitrile | K₂CO₃ | 25-82 | 8-16 | 85-95 |
| Phthalimide | N-Benzylphthalimide | DMF | K₂CO₃ | 80-100 | 6-12 | 80-90 |
Table 3: Reaction with S-Nucleophiles (Thioether Synthesis)
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Representative Yield (%) |
|---|---|---|---|---|---|---|
| Thiophenol | Benzyl Phenyl Thioether | Ethanol | NaOEt | 25-78 | 4-8 | 90-98 |
| Aliphatic Thiol (e.g., Ethanethiol) | Benzyl Ethyl Thioether | DMF | NaH | 0-25 | 6-12 | 85-95 |
| Sodium Sulfide | Dibenzyl Thioether | Ethanol/H₂O | - | 78 | 12-18 | 70-80 |
Table 4: Reaction with C-Nucleophiles (C-C Bond Formation)
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Representative Yield (%) |
|---|---|---|---|---|---|---|
| Diethyl Malonate | Diethyl Benzylmalonate | Ethanol | NaOEt | 25-78 | 12-24 | 75-85 |
| Phenylacetylene (Sonogashira Coupling) | 1-Phenyl-2-benzylacetylene | Toluene/H₂O | K₂CO₃ | 100 | 12-18 | 60-75 |
| Phenylboronic Acid (Suzuki Coupling) | Benzylbenzene | Toluene/Ethanol/H₂O | Na₂CO₃ | 80-100 | 8-16 | 70-85 |
Experimental Protocols
The following are detailed protocols for representative reactions. Standard laboratory safety procedures should be followed, including the use of personal protective equipment.
Protocol 1: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl Phenyl Ether (O-Alkylation)
This protocol is adapted from the Williamson ether synthesis.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of phenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-Fluoro-2-(trifluoromethyl)benzyl bromide to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of N-(3-Fluoro-2-(trifluoromethyl)benzyl)aniline (N-Alkylation)
This protocol is based on standard N-alkylation procedures for benzyl halides.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Combine 3-Fluoro-2-(trifluoromethyl)benzyl bromide, aniline, and potassium carbonate in DMF.
-
Stir the reaction mixture at 70 °C.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl Phenyl Thioether (S-Alkylation)
This protocol is adapted from procedures for the synthesis of benzyl thioethers.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium ethoxide (NaOEt, 1.2 eq)
-
Ethanol
Procedure:
-
To a solution of thiophenol in ethanol, add sodium ethoxide and stir for 15 minutes at room temperature.
-
Add a solution of 3-Fluoro-2-(trifluoromethyl)benzyl bromide in ethanol dropwise.
-
Heat the mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Protocol 4: Synthesis of Diethyl 2-(3-Fluoro-2-(trifluoromethyl)benzyl)malonate (C-Alkylation)
This protocol describes a typical malonic ester synthesis.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (NaOEt, 1.2 eq)
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl malonate dropwise to the stirred solution at room temperature.
-
After 30 minutes, add 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and neutralize with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of derivatives of 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Caption: A typical experimental workflow diagram.
Troubleshooting & Optimization
Common side reactions with 3-Fluoro-2-(trifluoromethyl)benzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-2-(trifluoromethyl)benzyl bromide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is sluggish or incomplete when using 3-Fluoro-2-(trifluoromethyl)benzyl bromide for N- or O-alkylation. What are the possible causes and solutions?
A1: Several factors can contribute to incomplete or slow reactions. Consider the following troubleshooting steps:
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Insufficient Basicity: The choice of base is critical. For O-alkylation of alcohols or phenols, a strong base like sodium hydride (NaH) is often necessary to fully deprotonate the hydroxyl group and form the more nucleophilic alkoxide. For N-alkylation of amines, bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common, but a stronger, non-nucleophilic base might be required for less nucleophilic amines.
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Solvent Choice: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is generally recommended as they can dissolve the reactants and facilitate the substitution reaction.
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Reaction Temperature: While room temperature is a good starting point, gentle heating may be necessary to increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
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Reagent Quality: Ensure that the 3-Fluoro-2-(trifluoromethyl)benzyl bromide and your nucleophile are pure. Impurities can interfere with the reaction. The benzyl bromide is also moisture-sensitive and should be handled under anhydrous conditions.
Q2: I am observing the formation of an impurity with a mass corresponding to the hydrolysis product, 3-Fluoro-2-(trifluoromethyl)benzyl alcohol. How can I prevent this?
A2: The formation of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol is a common side reaction due to the hydrolysis of the benzyl bromide. This is particularly prevalent if there is residual water in your reaction mixture.
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Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handling the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
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Base-Mediated Hydrolysis: If using an aqueous base for workup, minimize the contact time and keep the temperature low to reduce the rate of hydrolysis.
Q3: My amine nucleophile is undergoing over-alkylation, leading to the formation of tertiary or quaternary ammonium salts. How can I control the reaction to favor mono-alkylation?
A3: Over-alkylation is a common issue when reacting primary or secondary amines with alkylating agents.
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Stoichiometry Control: Use a molar excess of the amine relative to the 3-Fluoro-2-(trifluoromethyl)benzyl bromide. This statistical approach increases the probability of the benzyl bromide reacting with the starting amine rather than the mono-alkylated product.
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Slow Addition: Add the 3-Fluoro-2-(trifluoromethyl)benzyl bromide slowly to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
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Protecting Groups: For more complex syntheses, consider using a suitable protecting group on the amine that can be removed after the alkylation step.
Q4: Can elimination reactions compete with substitution when using 3-Fluoro-2-(trifluoromethyl)benzyl bromide?
A4: For 3-Fluoro-2-(trifluoromethyl)benzyl bromide itself, elimination to form a double bond is not a major concern as there are no β-hydrogens on an adjacent carbon atom outside of the aromatic ring. However, if your nucleophile or substrate has a structure that can undergo elimination, the basic conditions of the reaction could promote this as a side pathway. The use of bulky, non-nucleophilic bases can favor elimination reactions in general, so a careful choice of base is important if your substrate is prone to elimination.
Quantitative Data Summary
While specific quantitative data for side reactions of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is not extensively available in the literature, the following table provides a general overview of expected yields in a typical Williamson ether synthesis with a related fluorinated benzyl bromide, which can serve as a benchmark.
| Product | Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
| Methyl-α-D-mannopyranoside derivative | 2-Fluorobenzyl bromide | NaH | DMF | 0 °C to RT | 88 | [1] |
| Methyl-α-D-mannopyranoside derivative | 2,6-Difluorobenzyl bromide | NaH | DMF | 0 °C to RT | 13 | [1] |
Note: The yield can be significantly influenced by the steric hindrance and electronic effects of the substituents on the benzyl bromide. The presence of two ortho-substituents (as in 2,6-difluorobenzyl bromide) can drastically reduce the yield.
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of a Fluorinated Benzyl Ether
This protocol is adapted from the synthesis of fluorinated benzyl ethers of a monosaccharide and can be used as a general starting point for the O-alkylation of alcohols with 3-Fluoro-2-(trifluoromethyl)benzyl bromide.[1]
Materials:
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Alcohol (1 equivalent)
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3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.1 equivalents)
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Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)
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Anhydrous N,N-dimethylformamide (DMF)
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Methanol (for quenching)
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Ethyl acetate
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Hexane
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Saturated aqueous ammonium chloride solution
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Brine
Procedure:
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Dissolve the alcohol in anhydrous DMF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride in small portions to the stirred solution.
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Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
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Add 3-Fluoro-2-(trifluoromethyl)benzyl bromide dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol until gas evolution ceases.
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Partition the mixture between ethyl acetate and a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Experimental workflow for Williamson ether synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of 3-Fluoro-2-(trifluoromethyl)benzyl bromide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities I can expect in my reaction mixture?
A1: Common impurities can originate from starting materials or side reactions. These may include unreacted 3-fluoro-2-(trifluoromethyl)toluene, the corresponding benzyl alcohol (3-fluoro-2-(trifluoromethyl)benzyl alcohol) due to hydrolysis, and potentially over-brominated or poly-brominated species. The presence of water in the reaction mixture can lead to the formation of the benzyl alcohol, which can be challenging to separate.[1]
Q2: My TLC plate shows spots that are very close together. How can I improve the separation for column chromatography?
A2: Co-elution of your desired product and impurities, particularly the corresponding benzyl alcohol, is a common issue due to their similar polarities.[1][2] To improve separation on a TLC plate and subsequently in column chromatography, you can try the following:
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Solvent System Optimization: Experiment with different solvent systems. A less polar eluent may enhance separation. Try various ratios of ethyl acetate and hexane. For structurally similar compounds, ratios like 25:75 ethyl acetate/hexane have been used.
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Alternative Solvents: Consider using a different non-polar solvent in place of hexane, such as heptane or cyclohexane, which can sometimes alter the selectivity of the separation. Adding a small amount of a more polar solvent like dichloromethane to your hexane/ethyl acetate mixture can also be beneficial.
Q3: How can I remove unreacted benzyl bromide starting material from my product?
A3: If you have an excess of a benzyl bromide starting material that is difficult to remove by chromatography, a chemical quench may be an effective strategy, provided your desired product is stable under the reaction conditions.[1]
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Ammonia Quench: You can treat the reaction mixture with an excess of aqueous ammonia. The benzyl bromide will react to form the corresponding benzylamine, which is more polar and can be easily separated by an aqueous workup.[1]
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Thiol Quench: A similar approach involves quenching with a thiol, such as thiophenol, under basic conditions. The resulting thioether is typically much more polar and easily separable from the desired product.
Q4: I am observing degradation of my product during purification. What could be the cause and how can I prevent it?
A4: Benzyl bromides can be sensitive to heat and acidic conditions, which can lead to decomposition or polymerization.[1]
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Avoid High Temperatures: If you are using distillation, perform it under vacuum to lower the boiling point and reduce the risk of thermal degradation.[3]
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Neutralize Acidic Impurities: Before purification, wash the crude product with a mild aqueous base, such as 5% sodium bicarbonate solution, to remove any residual acidic impurities like HBr.[1]
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Use Fresh Solvents: Ensure that your solvents for chromatography are of high purity and free from acidic contaminants.
Q5: Is recrystallization a viable purification method for 3-Fluoro-2-(trifluoromethyl)benzyl bromide?
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized for your specific reaction mixture based on TLC analysis.
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
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Elution: Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). Based on TLC analysis, you can either run the column isocratically (constant solvent ratio) or gradually increase the polarity of the eluent (gradient elution) to separate the components. For compounds with similar structures, a 25:75 ethyl acetate/hexane mixture has been reported to be effective.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Data Presentation
| Purification Method | Principle | Typical Solvents/Conditions | Advantages | Disadvantages | Impurities Removed |
| Silica Gel Column Chromatography | Separation based on differential adsorption of components to the stationary phase. | Hexane/Ethyl Acetate mixtures (e.g., 97:3 to 75:25) | Versatile and can separate compounds with similar polarities. | Can be time-consuming and require significant solvent volumes. | Unreacted starting materials, benzyl alcohol, more polar byproducts. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure.[3] | N/A (neat sample) | Effective for removing non-volatile or high-boiling impurities. Good for large quantities.[3] | Requires specialized equipment. Potential for thermal degradation.[3] | High-boiling impurities, polymeric materials, residual high-boiling solvents.[3] |
| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent system at different temperatures.[3] | Non-polar/polar solvent mixtures (e.g., n-heptane/ethyl acetate) | Can yield very pure material. | Finding a suitable solvent system can be trial-and-error. Product loss in the mother liquor. | Impurities with different solubility profiles than the target compound. |
| Chemical Quench | Conversion of a reactive impurity into a more easily separable compound.[1] | Aqueous ammonia or other nucleophiles. | Effective for removing stubborn reactive impurities like excess benzyl bromide.[1] | The desired product must be stable to the quench conditions. | Excess benzyl bromide starting material. |
Visualization
Caption: Workflow for selecting a purification strategy for 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
References
Overcoming solubility issues with 3-Fluoro-2-(trifluoromethyl)benzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-Fluoro-2-(trifluoromethyl)benzyl bromide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3-Fluoro-2-(trifluoromethyl)benzyl bromide?
A1: 3-Fluoro-2-(trifluoromethyl)benzyl bromide is a halogenated organic compound. The presence of the trifluoromethyl group generally increases the lipophilicity of the molecule.[1][2][3] Consequently, it is expected to have poor solubility in aqueous solutions and better solubility in organic solvents. Its solubility in a specific organic solvent will depend on the polarity of the solvent.
Q2: In which common organic solvents is 3-Fluoro-2-(trifluoromethyl)benzyl bromide likely to be soluble?
Q3: Are there any known safety concerns when handling this compound?
A3: Yes, 3-Fluoro-2-(trifluoromethyl)benzyl bromide and similar benzyl bromides are lachrymators, meaning they can cause tearing and irritation to the eyes and respiratory tract.[4][5] They are also corrosive and can cause skin burns.[6][7] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8][9]
Q4: How should I store 3-Fluoro-2-(trifluoromethyl)benzyl bromide?
A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7][8] Some sources also recommend protection from light.[8]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to address solubility challenges encountered when using 3-Fluoro-2-(trifluoromethyl)benzyl bromide in your experiments.
Problem: The compound is not dissolving in my chosen solvent at room temperature.
Table 1: Predicted Solubility of 3-Fluoro-2-(trifluoromethyl)benzyl bromide in Common Organic Solvents
| Solvent Category | Examples | Predicted Solubility |
| Non-polar Aprotic | Hexanes, Toluene, Diethyl ether | High |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate |
| Aqueous | Water | Insoluble |
This table is a qualitative prediction based on chemical principles. Actual solubility should be determined experimentally.
Solution Workflow:
The following diagram outlines a step-by-step process to systematically address solubility issues.
Figure 1: Troubleshooting workflow for solubility issues.
Detailed Experimental Protocols
Protocol 1: Solvent Selection and Initial Dissolution Attempt
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Solvent Selection: Based on the polarity of your reaction system, select a suitable solvent from Table 1. Start with a solvent that has a high predicted solubility for 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
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Initial Attempt: To a clean, dry flask under an inert atmosphere (if required for your reaction), add the desired amount of the selected solvent.
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While stirring, add the 3-Fluoro-2-(trifluoromethyl)benzyl bromide in small portions.
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Observe for complete dissolution at ambient temperature.
Protocol 2: Enhancing Solubility with Physical Methods
If the compound does not dissolve at room temperature, proceed with the following steps:
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Gentle Heating:
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Warm the mixture gently using a water bath or heating mantle.
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Do not exceed a temperature that could lead to solvent loss or decomposition of the reactant. Monitor the solution closely.
-
-
Sonication:
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Place the flask in an ultrasonic bath.
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Sonicate the mixture for 5-15 minute intervals.
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Check for dissolution after each interval.
-
Protocol 3: Utilizing a Co-solvent System
If the compound remains insoluble, a co-solvent system can be employed.
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Select a Co-solvent: Choose a second solvent that is miscible with the primary solvent and in which the compound has high solubility.
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Addition of Co-solvent: Slowly add the co-solvent dropwise to the mixture while stirring vigorously.
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Observation: Continue adding the co-solvent until the compound fully dissolves. Note the final solvent ratio for reproducibility.
Protocol 4: Advanced and Alternative Approaches
For particularly challenging cases, consider the following advanced options:
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Specialized Fluorinated Solvents: Solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can be effective for dissolving highly fluorinated compounds.[10] These solvents can also play a role in modulating reactivity.
-
Solvent-Free Reaction Conditions: Techniques like ball milling can be used to carry out reactions in the solid state, eliminating the need for a solvent altogether.[11][12] This is particularly useful for reactants that are insoluble in common solvents.
The logical relationship for deciding on a solubility strategy is outlined below.
Figure 2: Decision-making diagram for solubility strategy.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. canbipharm.com [canbipharm.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asiaresearchnews.com [asiaresearchnews.com]
- 12. sciencedaily.com [sciencedaily.com]
Preventing decomposition of 3-Fluoro-2-(trifluoromethyl)benzyl bromide during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-2-(trifluoromethyl)benzyl bromide. The following information is designed to help prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 3-Fluoro-2-(trifluoromethyl)benzyl bromide during a reaction?
A1: 3-Fluoro-2-(trifluoromethyl)benzyl bromide, like other benzylic bromides, is susceptible to several decomposition pathways, primarily nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions. The presence of electron-withdrawing fluorine and trifluoromethyl groups enhances the electrophilicity of the benzylic carbon, making it more prone to nucleophilic attack.[1][2] Undesired nucleophiles in the reaction mixture, such as water or other protic species, can lead to the formation of the corresponding benzyl alcohol or ether, respectively. Strong bases can promote the elimination of HBr to form a reactive styrene derivative.
Q2: How do the fluorine and trifluoromethyl substituents affect the stability and reactivity of the molecule?
A2: Both the fluorine and the trifluoromethyl group are strongly electron-withdrawing. This has two major effects:
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Increased Reactivity: These groups make the benzylic carbon more electron-deficient and thus more susceptible to nucleophilic attack, which can increase the rate of desired SN2 reactions.[2]
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Carbocation Destabilization: The electron-withdrawing nature of these substituents can destabilize the formation of a benzylic carbocation, making an SN1 pathway less favorable compared to unsubstituted benzyl bromide.
The ortho-trifluoromethyl group can also introduce steric hindrance, which may slow down the rate of SN2 reactions with bulky nucleophiles.
Q3: What are the ideal storage conditions for 3-Fluoro-2-(trifluoromethyl)benzyl bromide to prevent decomposition?
A3: To ensure the stability of 3-Fluoro-2-(trifluoromethyl)benzyl bromide, it should be stored in a cool, dry, and dark place. The compound is sensitive to moisture and can hydrolyze to the corresponding benzyl alcohol. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Many suppliers also recommend refrigeration.
Troubleshooting Guides
Issue 1: Formation of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol as a byproduct.
This indicates hydrolysis of the starting material due to the presence of water.
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Troubleshooting Steps:
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Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents or solvents from a solvent purification system.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to exclude atmospheric moisture.
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Temperature Control: If the reaction allows, running it at lower temperatures can reduce the rate of hydrolysis.
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Issue 2: Low yield of the desired product and formation of polymeric material.
This could be due to elimination reactions followed by polymerization of the resulting styrene derivative.
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Troubleshooting Steps:
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Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, 2,6-di-tert-butylpyridine) to minimize E2 elimination.
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Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Slow Addition: Add the base or the benzyl bromide slowly to the reaction mixture to maintain a low concentration of the reactive species at any given time.
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Issue 3: Reaction is sluggish or does not go to completion.
This may be due to steric hindrance from the ortho-trifluoromethyl group or insufficient reactivity of the nucleophile.
-
Troubleshooting Steps:
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Solvent Choice: Use a polar aprotic solvent such as DMF or acetonitrile. These solvents can accelerate SN2 reactions by solvating the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[3]
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Temperature: Gradually increase the reaction temperature. Monitor the reaction closely for the appearance of byproducts.
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Catalysis: In some cases, the addition of a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate.
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Data Presentation
Table 1: Qualitative Impact of Reaction Parameters on the Decomposition of 3-Fluoro-2-(trifluoromethyl)benzyl bromide
| Parameter | Condition | Potential for Decomposition | Primary Decomposition Pathway | Recommendation |
| Temperature | High | High | Elimination, Hydrolysis | Use the lowest effective temperature. |
| Low | Low | - | Recommended for minimizing side reactions. | |
| Solvent | Polar Protic (e.g., water, ethanol) | High | Hydrolysis, Solvolysis | Avoid unless part of the desired reaction. |
| Polar Aprotic (e.g., DMF, MeCN) | Moderate | Nucleophilic attack by impurities | Use dry, high-purity solvents. | |
| Non-polar (e.g., Toluene, Hexane) | Low | - | May result in slow reaction rates. | |
| Base | Strong, Nucleophilic (e.g., NaOH, EtO⁻) | High | Elimination, Substitution | Avoid if possible. |
| Weak, Non-nucleophilic (e.g., K₂CO₃) | Moderate | Elimination (if overheated) | Preferred for many applications. | |
| Sterically Hindered (e.g., Proton Sponge) | Low | - | Ideal for suppressing elimination. | |
| Atmosphere | Air | High | Hydrolysis (from moisture) | Use an inert atmosphere (N₂ or Ar). |
| Inert (N₂ or Ar) | Low | - | Standard practice for sensitive reagents. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
This protocol provides a general methodology for the alkylation of a primary or secondary amine with 3-Fluoro-2-(trifluoromethyl)benzyl bromide, aiming to minimize decomposition.
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Preparation:
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Dry a round-bottom flask under vacuum with a heat gun or in an oven.
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Allow the flask to cool to room temperature under a stream of inert gas (argon or nitrogen).
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Add the amine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) to the flask.
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Add a dry, polar aprotic solvent such as acetonitrile or DMF via syringe.
-
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Reaction:
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Dissolve 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.1 eq.) in a minimal amount of the same dry solvent in a separate flask under an inert atmosphere.
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Cool the amine solution to 0 °C in an ice bath.
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Add the solution of 3-Fluoro-2-(trifluoromethyl)benzyl bromide dropwise to the stirred amine solution over 30 minutes.
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Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring and Work-up:
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Mandatory Visualization
Caption: Potential reaction pathways for 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Caption: Troubleshooting workflow for reactions involving 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-2-(trifluoromethyl)benzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-2-(trifluoromethyl)benzyl bromide. The information is designed to help optimize reaction conditions and address common challenges encountered during its use in O-alkylation (Williamson ether synthesis) and N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 3-Fluoro-2-(trifluoromethyl)benzyl bromide in organic synthesis?
A1: 3-Fluoro-2-(trifluoromethyl)benzyl bromide is a versatile reagent primarily used for the introduction of the 3-fluoro-2-(trifluoromethyl)benzyl moiety into molecules. This is typically achieved through nucleophilic substitution reactions. Its main applications are in the synthesis of pharmaceutical and agrochemical compounds where the presence of fluorine and a trifluoromethyl group can enhance biological activity, metabolic stability, and lipophilicity. The most common reactions are O-alkylation of alcohols and phenols (Williamson ether synthesis) and N-alkylation of amines and heterocyclic compounds.
Q2: What are the key safety precautions to consider when handling 3-Fluoro-2-(trifluoromethyl)benzyl bromide?
A2: 3-Fluoro-2-(trifluoromethyl)benzyl bromide is a lachrymator and an irritant. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and can hydrolyze to the corresponding benzyl alcohol and hydrobromic acid. Therefore, it should be stored in a tightly sealed container in a cool, dry place.
Q3: What are the typical starting materials for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide?
A3: The synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide generally starts from 3-fluoro-2-(trifluoromethyl)toluene. This starting material is then subjected to a bromination reaction, often using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or light, to introduce the bromine atom at the benzylic position.
O-Alkylation (Williamson Ether Synthesis) Troubleshooting Guide
The Williamson ether synthesis is a common method for forming ethers by reacting an alkoxide with a primary alkyl halide, such as 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
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Alkoxide Formation: In a flame-dried, inert-atmosphere (e.g., nitrogen or argon) flask, dissolve the alcohol or phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).
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Add a base (1.1 - 1.5 eq.) portion-wise at 0 °C or room temperature. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK).
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Stir the mixture for 30-60 minutes to ensure complete formation of the alkoxide.
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Alkylation: Slowly add a solution of 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 - 1.2 eq.) in the same anhydrous solvent to the alkoxide solution.
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Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis with Benzyl Bromide Analogs
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | 80 | 4-6 | 85-95 |
| Substituted Phenol | NaH | DMF | RT - 50 | 2-12 | 70-90 |
| Primary Alcohol | NaH | THF | RT | 12-24 | 80-95 |
| Secondary Alcohol | t-BuOK | THF | 50-70 | 24-48 | 50-70 |
Note: The data in this table is representative of reactions with similar benzyl bromides and should be used as a starting point for optimization.
Troubleshooting Common Issues in Williamson Ether Synthesis
Q: My reaction is slow or incomplete. What should I do?
A:
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Check the base: Ensure the base is fresh and active. Sodium hydride, for example, can be deactivated by moisture.
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Increase temperature: Gently heating the reaction mixture can increase the reaction rate.
-
Solvent choice: A more polar aprotic solvent like DMF or DMSO can accelerate Sₙ2 reactions.
-
Phase-transfer catalyst: For reactions with inorganic bases like K₂CO₃, adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can improve solubility and reaction rate.
Q: I am observing the formation of side products. How can I minimize them?
A:
-
Elimination (E2) products: This is more likely with sterically hindered alcohols. Using a less hindered base or milder reaction conditions (lower temperature) can help.
-
Hydrolysis of benzyl bromide: Ensure all reagents and solvents are anhydrous to prevent the formation of 3-fluoro-2-(trifluoromethyl)benzyl alcohol.
-
Over-alkylation: If the nucleophile has multiple reactive sites, use a controlled amount of the benzyl bromide and consider using a protecting group strategy.
N-Alkylation Troubleshooting Guide
N-alkylation with 3-Fluoro-2-(trifluoromethyl)benzyl bromide is a key step in the synthesis of many nitrogen-containing bioactive molecules.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve the amine or heterocyclic substrate (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or dioxane).
-
Add a base (1.5 - 3.0 eq.). Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).
-
Alkylation: Add 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 - 1.2 eq.) to the mixture.
-
Stir the reaction at room temperature or with heating (e.g., 50-100 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: If a solid precipitate (inorganic salts) is present, filter the reaction mixture and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Typical Reaction Conditions for N-Alkylation with Benzyl Bromide Analogs
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80-100 | 6-12 | 70-85 |
| Imidazole | NaH | THF | RT | 2-4 | 85-95 |
| Pyrrole | K₂CO₃ | Acetonitrile | 60-80 | 12-24 | 60-75 |
| Secondary Amine | Cs₂CO₃ | Dioxane | 80-100 | 8-16 | 75-90 |
Note: The data in this table is representative of reactions with similar benzyl bromides and should be used as a starting point for optimization.
Troubleshooting Common Issues in N-Alkylation
Q: The reaction is not proceeding to completion.
A:
-
Base Strength: A stronger base may be required to deprotonate less acidic N-H bonds. Consider switching from K₂CO₃ to NaH or Cs₂CO₃.
-
Solvent: Ensure the solvent is anhydrous and appropriate for the chosen base.
-
Temperature: Increasing the reaction temperature can often drive the reaction to completion.
Q: I am getting a mixture of N-alkylated and O-alkylated products with my amino-phenol substrate.
A:
-
Chemoselectivity: The relative nucleophilicity of the nitrogen and oxygen atoms will determine the product distribution. Generally, N-alkylation is favored under basic conditions. To enhance O-alkylation, a stronger base to deprotonate the phenol might be necessary. For selective N-alkylation, consider protecting the hydroxyl group before the alkylation step.
Q: I am observing the formation of a quaternary ammonium salt (over-alkylation). How can I avoid this?
A:
-
Stoichiometry: Use a slight excess of the amine nucleophile relative to the benzyl bromide.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-alkylated product is formed. Avoid prolonged reaction times and high temperatures.
Troubleshooting failed reactions with 3-Fluoro-2-(trifluoromethyl)benzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-2-(trifluoromethyl)benzyl bromide in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with 3-Fluoro-2-(trifluoromethyl)benzyl bromide is failing or giving very low yields. What are the common causes?
A1: Failed or low-yield reactions with this substrate are often attributed to its unique structural features. The primary challenges are:
-
Steric Hindrance: The trifluoromethyl group at the ortho position significantly hinders the approach of nucleophiles to the benzylic carbon. This steric bulk dramatically slows down the rate of S(_N)2 reactions.[1][2]
-
Reactivity of the Nucleophile: Weak or sterically bulky nucleophiles will struggle to react with this sterically congested electrophile.
-
Reaction Conditions: Suboptimal choice of base, solvent, or temperature can lead to competing side reactions or prevent the desired reaction from occurring.[1]
-
Substrate Quality: Degradation of 3-Fluoro-2-(trifluoromethyl)benzyl bromide due to improper storage or handling can lead to inactive starting material. The compound is sensitive to moisture and light.
Q2: What are the most common side reactions observed with 3-Fluoro-2-(trifluoromethyl)benzyl bromide?
A2: The primary side reactions to be aware of are:
-
Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination can occur, although this is less common for benzyl halides which lack beta-hydrogens on the aromatic ring. However, if the nucleophile itself has beta-hydrogens, this pathway can be a concern.[2][3]
-
Hydrolysis: 3-Fluoro-2-(trifluoromethyl)benzyl bromide can be hydrolyzed back to the corresponding benzyl alcohol, especially in the presence of water or hydroxide ions. This is a common issue if wet solvents or reagents are used.
-
Reaction with Solvent: In nucleophilic solvents like alcohols, solvolysis can compete with the desired reaction, leading to the formation of benzyl ethers derived from the solvent.
Q3: How do the fluoro and trifluoromethyl substituents affect the reactivity of the benzyl bromide?
A3: The electronic effects of these substituents are significant:
-
Trifluoromethyl Group (-CF(_3)): This is a strong electron-withdrawing group. It can slightly destabilize the developing positive charge in an S(_N)1-type transition state, but its primary impact in S(_N)2 reactions is steric hindrance.
-
Fluoro Group (-F): As an electron-withdrawing group, it can also influence the electron density of the aromatic ring.
Q4: How should I store and handle 3-Fluoro-2-(trifluoromethyl)benzyl bromide to ensure its quality?
A4: Proper storage and handling are crucial. It is recommended to:
-
Store the compound in a cool, dry, and dark place.
-
Keep the container tightly sealed to prevent moisture ingress.
-
Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible to minimize exposure to air and moisture.
Troubleshooting Guides
Guide 1: Low to No Conversion in Williamson Ether Synthesis
This guide addresses situations where the desired ether product is not formed or is present in very low yields.
Caption: Troubleshooting workflow for low conversion.
| Problem | Potential Cause | Suggested Solution |
| No reaction | Insufficiently strong base: The alcohol is not fully deprotonated to the more nucleophilic alkoxide. | Use a stronger base such as sodium hydride (NaH) instead of weaker bases like potassium carbonate (K₂CO₃).[1][2] |
| Low reaction temperature: The activation energy for the reaction is not being overcome due to steric hindrance. | Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C, while monitoring for side product formation.[1] | |
| Poor solvent choice: Protic solvents can solvate the nucleophile, reducing its reactivity. | Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.[1] | |
| Low yield | Competing hydrolysis: Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry the alcohol azeotropically with toluene if necessary before the reaction. |
| Slow reaction rate: Steric hindrance is significantly slowing down the reaction. | Consider adding a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 to increase the rate of reaction, especially in biphasic systems.[4] | |
| Degraded benzyl bromide: The starting material has decomposed. | Check the purity of the 3-Fluoro-2-(trifluoromethyl)benzyl bromide by NMR or GC-MS. If necessary, purify by distillation or chromatography before use. |
Guide 2: Formation of Multiple Products
This guide is for when TLC or GC-MS analysis shows the presence of significant byproducts alongside or instead of the desired ether.
Caption: Factors leading to common side reactions.
| Side Product | Identification | Mitigation Strategy |
| 3-Fluoro-2-(trifluoromethyl)benzyl alcohol | Appears as a more polar spot on TLC compared to the starting bromide and the ether product. Confirm by GC-MS or by comparing with an authentic sample. | Ensure all reagents and solvents are anhydrous. Handle the reaction under an inert atmosphere. |
| Elimination Product (Styrene derivative) | Less common for benzyl halides, but may be observed with very strong and hindered bases. Will have a different fragmentation pattern in MS. | Use a less hindered base (e.g., NaH instead of potassium tert-butoxide). Run the reaction at the lowest effective temperature. |
| C-Alkylated Phenol (if using a phenoxide) | For phenol nucleophiles, alkylation can occur on the aromatic ring. This may result in a mixture of ortho and para isomers. | Use less polar, aprotic solvents. A bulkier base may sterically hinder C-alkylation.[1] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with an Alcohol
This protocol is adapted from a procedure for the benzylation of a sugar alcohol with fluorinated benzyl bromides and can be used as a starting point for optimization.[5]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the alcohol (1.0 eq.) and 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.2 eq.) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) portion-wise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 50 °C) can be applied.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of methanol.
-
Extraction: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
Protocol 2: Phase Transfer Catalyzed (PTC) Williamson Ether Synthesis
This is a general protocol that can be advantageous when dealing with sterically hindered substrates.[4]
-
Setup: To a round-bottom flask, add the alcohol (1.0 eq.), 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.1 eq.), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Solvent and Base: Add a suitable organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a strong base (e.g., 50% NaOH).
-
Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 40-60 °C) for several hours. The vigorous stirring is essential to ensure efficient phase transfer. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, separate the organic layer. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Data Presentation
The following tables provide a qualitative and semi-quantitative comparison of reaction parameters and their expected impact on reactions with 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Table 1: Comparison of Bases for Williamson Ether Synthesis
| Base | Strength (pKa of Conjugate Acid) | Typical Solvent | Comments |
| NaH | ~36 | DMF, THF | Strong, non-nucleophilic base. Often the best choice for hindered systems.[1][2] |
| K₂CO₃ | ~10.3 | DMF, Acetonitrile | Weaker base, may not be sufficient for complete deprotonation of less acidic alcohols.[1] |
| NaOH/KOH | ~15.7 | Water, Alcohols | Strong bases, but the presence of water can lead to hydrolysis of the benzyl bromide. Often used in PTC conditions.[4] |
| t-BuOK | ~19 | THF, t-BuOH | Strong, but sterically hindered base. May promote elimination side reactions. |
Table 2: Influence of Solvents on S(_N)2 Reactions
| Solvent | Type | Dielectric Constant (ε) | Effect on S(_N)2 Rate |
| DMF | Polar Aprotic | 37 | Accelerates |
| DMSO | Polar Aprotic | 47 | Accelerates |
| Acetonitrile | Polar Aprotic | 37.5 | Accelerates |
| THF | Polar Aprotic | 7.5 | Moderate |
| Ethanol | Polar Protic | 24.5 | Slows (solvates nucleophile) |
| Water | Polar Protic | 80.1 | Slows significantly, promotes hydrolysis |
Table 3: Yields of Benzylation with Fluorinated Benzyl Bromides
The following data is from the benzylation of methyl-α-D-mannopyranoside, illustrating the impact of steric hindrance and electronic effects on yield.[5]
| Benzyl Bromide | Yield (%) |
| Benzyl bromide | 96 |
| 2-Fluorobenzyl bromide | 88 |
| 2,6-Difluorobenzyl bromide | 13 |
| 2,3,5,6-Tetrafluorobenzyl bromide | 64 |
| Pentafluorobenzyl bromide | 16 |
Note: While 3-Fluoro-2-(trifluoromethyl)benzyl bromide is not in this specific dataset, the trend suggests that increased substitution, particularly at the ortho positions (as in 2,6-difluorobenzyl bromide), leads to a significant decrease in yield, which is consistent with the expected steric hindrance from the ortho-trifluoromethyl group.
References
Identification of impurities in 3-Fluoro-2-(trifluoromethyl)benzyl bromide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide?
A1: The most prevalent and established method is the radical bromination of 3-fluoro-2-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux or photochemical conditions.
Q2: What are the primary impurities I should expect in this synthesis?
A2: The most common impurities are typically the unreacted starting material (3-fluoro-2-(trifluoromethyl)toluene), the over-brominated product (3-fluoro-2-(trifluoromethyl)benzylidene dibromide), and potentially isomers from bromination at other positions on the aromatic ring, although this is generally less favorable under radical conditions.
Q3: How can I minimize the formation of the dibrominated impurity?
A3: To reduce the formation of 3-fluoro-2-(trifluoromethyl)benzylidene dibromide, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the starting material, 3-fluoro-2-(trifluoromethyl)toluene, relative to NBS can help minimize over-bromination. Additionally, monitoring the reaction progress closely by techniques like GC-MS or TLC and stopping the reaction once the starting material is consumed can prevent further bromination of the desired product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. 3-Fluoro-2-(trifluoromethyl)benzyl bromide is a lachrymator and is corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. N-Bromosuccinimide is also a corrosive solid and a source of bromine. Radical initiators like AIBN and BPO can be explosive under certain conditions and should be handled with care according to safety data sheets (SDS).
Q5: What are the recommended analytical techniques for identifying and quantifying impurities in my final product?
A5: A combination of chromatographic and spectroscopic techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is invaluable for structural elucidation of the main product and any significant impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | 1. Inactive radical initiator. 2. Insufficient reaction time or temperature. 3. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use a fresh batch of AIBN or BPO. 2. Ensure the reaction is maintained at the appropriate reflux temperature and monitor for a longer duration. 3. Degas the solvent prior to the reaction and ensure all glassware is clean and dry. |
| High levels of dibrominated impurity | 1. Excess of NBS used. 2. Prolonged reaction time after consumption of starting material. | 1. Use a stoichiometric amount or a slight excess of the starting material. 2. Monitor the reaction progress closely using GC or TLC and quench the reaction promptly. |
| Presence of aromatic bromination byproducts | Although less common in radical reactions, electrophilic aromatic bromination can occur if Br₂ is present in significant concentrations. | Ensure high-purity NBS is used. The reaction should be shielded from light if not using photochemical initiation to minimize Br₂ formation. |
| Difficulty in purifying the final product | Co-elution of impurities with the desired product during chromatography. | Optimize the purification method. For column chromatography, try different solvent systems or stationary phases. Distillation under reduced pressure may also be an effective purification technique. |
Experimental Protocols
Synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide
This protocol is a general guideline and may require optimization.
Materials:
-
3-Fluoro-2-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-(trifluoromethyl)toluene (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction can also be initiated using a UV lamp at room temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
GC-MS Method for Impurity Profiling
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Data Presentation
Table 1: Hypothetical GC-MS Data for a Typical Reaction Mixture
| Peak No. | Retention Time (min) | Compound Identity | Relative Area (%) |
| 1 | 5.2 | 3-Fluoro-2-(trifluoromethyl)toluene (Starting Material) | 5 |
| 2 | 8.5 | 3-Fluoro-2-(trifluoromethyl)benzyl bromide (Product) | 85 |
| 3 | 12.1 | 3-Fluoro-2-(trifluoromethyl)benzylidene dibromide | 8 |
| 4 | 9.8 | Aromatic Bromination Isomer (e.g., 2-Bromo-3-fluoro-6-(trifluoromethyl)toluene) | 2 |
Visualizations
Caption: Synthesis pathway and potential impurity formation.
Caption: Workflow for impurity identification and troubleshooting.
Strategies to minimize byproduct formation with 3-Fluoro-2-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 3-Fluoro-2-(trifluoromethyl)benzyl bromide in organic synthesis. The unique substitution pattern of this reagent, featuring a fluorine atom and a bulky trifluoromethyl group ortho to the bromomethyl moiety, presents specific reactivity challenges that can lead to the formation of unwanted byproducts. This guide offers strategies and detailed protocols to minimize these side reactions and optimize your desired transformations.
Frequently Asked Questions (FAQs)
Q1: My reaction with 3-Fluoro-2-(trifluoromethyl)benzyl bromide is sluggish and gives low yields. What is the primary reason for this?
A1: The primary reason for slow or low-yielding reactions is the significant steric hindrance created by the bulky trifluoromethyl (-CF3) group at the ortho position to the bromomethyl group. This steric bulk impedes the approach of nucleophiles to the electrophilic benzylic carbon, thereby slowing down the rate of SN2 reactions. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups also disfavors the formation of a benzylic carbocation, making an SN1 pathway less likely.
Q2: What are the most common byproducts I should expect when using 3-Fluoro-2-(trifluoromethyl)benzyl bromide?
A2: The most prevalent byproducts are typically:
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Elimination products: Formation of 3-Fluoro-2-(trifluoromethyl)styrene derivatives, especially when using strong or sterically hindered bases.
-
Homocoupling products: Dimerization to form 1,2-bis(3-fluoro-2-(trifluoromethyl)phenyl)ethane, which can be particularly problematic in organometallic reactions (e.g., Grignard reagent formation) and some cross-coupling reactions.
-
Hydrolysis products: Formation of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol if water is present in the reaction mixture.
Q3: How can I minimize the formation of the elimination byproduct?
A3: To suppress the E2 elimination pathway, consider the following strategies:
-
Choice of Base: Use a weaker, non-nucleophilic base. For instance, instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), consider using milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.
-
Nucleophile Selection: Employ a soft, less basic nucleophile if your desired transformation allows for it.
Q4: What conditions are recommended to prevent the homocoupling byproduct?
A4: Homocoupling is often promoted by radical mechanisms or certain organometallic intermediates. To minimize this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote radical formation.
-
Degassed Solvents: Use properly degassed solvents.
-
Cross-Coupling Optimization: In cross-coupling reactions like Suzuki or Sonogashira, the choice of catalyst, ligand, and base is critical. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling. It is also advisable to add the benzyl bromide slowly to the reaction mixture to maintain a low concentration.
Troubleshooting Guide
This section provides specific troubleshooting advice for common synthetic transformations involving 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Issue 1: Low Yield in Williamson Ether Synthesis
| Symptom | Potential Cause | Recommended Solution |
| Low conversion to the desired ether, starting material remains. | 1. Steric hindrance from the ortho-CF₃ group slowing the SN2 reaction. 2. Insufficiently strong base to deprotonate the alcohol. | 1. Increase reaction temperature moderately (e.g., from room temperature to 40-60 °C). 2. Use a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). Add the benzyl bromide slowly to the formed alkoxide. 3. Consider using Phase Transfer Catalysis (PTC) with a catalyst like tetrabutylammonium bromide (TBAB) to enhance the reaction rate under milder conditions.[1][2] |
| Significant amount of elimination byproduct observed. | Use of a strong, sterically hindered base (e.g., t-BuOK). | Switch to a weaker base such as K₂CO₃ or Cs₂CO₃. |
| Formation of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol. | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
Issue 2: Byproduct Formation in N-Alkylation of Amines
| Symptom | Potential Cause | Recommended Solution |
| Formation of dialkylated amine and/or quaternary ammonium salt. | The initially formed secondary amine is more nucleophilic than the starting primary amine. | Use a larger excess of the starting amine (2-3 equivalents) to favor mono-alkylation. Alternatively, add the benzyl bromide slowly to the reaction mixture. |
| Low reaction rate with weakly nucleophilic amines. | The nucleophilicity of the amine is not sufficient to overcome the steric hindrance. | Increase the reaction temperature. If the amine is an aniline derivative, consider using a stronger base to generate the anilide anion in situ. |
Issue 3: Difficulties in C-C Bond Forming Reactions (e.g., with Malonates)
| Symptom | Potential Cause | Recommended Solution |
| Low yield of the C-alkylated product. | 1. Steric hindrance. 2. The enolate is acting as a base, promoting elimination. | 1. Use a soft, less hindered carbon nucleophile if possible. 2. Employ milder reaction conditions (lower temperature, weaker base). 3. Phase transfer catalysis can be effective for malonate alkylation.[1] |
| Significant formation of the homocoupling product. | Radical side reactions or issues with organometallic intermediates. | Ensure the reaction is performed under a strictly inert atmosphere with degassed solvents. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with Minimized Byproducts
This protocol is designed to minimize elimination by using a mild base.
Materials:
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3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Alcohol (1.2 eq)
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Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground and dried
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Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol (1.2 eq) in anhydrous DMF, add dried potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq) in a small amount of anhydrous DMF dropwise over 15-20 minutes.
-
Heat the reaction mixture to 40-50 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of a Primary Amine under Controlled Conditions
This protocol aims to favor mono-alkylation.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Primary Amine (2.5 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (2.5 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature.
-
Add a solution of 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous acetonitrile dropwise over 30 minutes.
-
Stir the reaction at room temperature or heat gently (e.g., 40 °C) if necessary, monitoring by TLC.
-
Once the starting bromide is consumed, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the logical flow of potential outcomes.
Caption: Competing reaction pathways for 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Caption: A logical workflow for troubleshooting reactions and minimizing byproducts.
References
Solvent effects on the reactivity of 3-Fluoro-2-(trifluoromethyl)benzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the reactivity of 3-Fluoro-2-(trifluoromethyl)benzyl bromide?
A1: The reactivity of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is primarily influenced by the choice of nucleophile, solvent, and reaction temperature. The presence of two electron-withdrawing groups (fluoro and trifluoromethyl) on the benzene ring significantly impacts the electronic properties of the molecule, generally favoring nucleophilic substitution reactions.
Q2: Which reaction pathway, S(_N)1 or S(_N)2, is more likely for 3-Fluoro-2-(trifluoromethyl)benzyl bromide?
A2: Due to the presence of the electron-withdrawing fluoro and trifluoromethyl groups, the formation of a stable benzylic carbocation is disfavored. This makes the S(_N)1 pathway less likely. Therefore, reactions with 3-Fluoro-2-(trifluoromethyl)benzyl bromide are more likely to proceed via an S(_N)2 mechanism, especially with strong nucleophiles in polar aprotic solvents.[1][2]
Q3: How does the choice of solvent affect the outcome of reactions with this compound?
A3: The solvent plays a crucial role in determining the reaction rate and mechanism.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally recommended for S(N)2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and, therefore, more nucleophilic.[3] These solvents do not effectively solvate the leaving group anion.
-
Polar protic solvents (e.g., water, ethanol, methanol) can stabilize the transition state of the S(_N)1 pathway and can also solvate the nucleophile, reducing its reactivity in an S(_N)2 reaction.[2][3] While less likely to be the primary choice for this substrate, they might be used in specific cases, potentially leading to solvolysis products.
Q4: What are some common side reactions to be aware of?
A4: Common side reactions can include elimination (E2) if a strong, sterically hindered base is used, though this is generally less favorable for benzylic systems compared to alkyl halides. If the nucleophile is also a base, a careful selection of reaction conditions is necessary. Over-alkylation can occur if the product of the reaction is also nucleophilic.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Poor nucleophile reactivity. 2. Inappropriate solvent choice. 3. Low reaction temperature. 4. Degradation of the benzyl bromide. | 1. Use a stronger nucleophile or a salt with a more soluble counter-ion. 2. Switch to a polar aprotic solvent like DMF or acetonitrile to enhance nucleophilicity.[4][5][6] 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Ensure the 3-Fluoro-2-(trifluoromethyl)benzyl bromide is of high purity and has been stored properly under inert atmosphere and protected from light. |
| Formation of multiple products | 1. Competing S(_N)1 and S(_N)2 pathways. 2. Presence of water or other nucleophilic impurities. 3. Side reactions like elimination or reaction with the solvent. | 1. To favor the S(_N)2 pathway and a single product, use a high concentration of a strong nucleophile in a polar aprotic solvent. 2. Use anhydrous solvents and reagents. 3. Lower the reaction temperature and consider a less basic nucleophile if elimination is suspected. |
| Reaction is too slow | 1. Steric hindrance at the benzylic position. 2. Weak nucleophile. 3. Solvent choice is not optimal. | 1. While the substrate itself is not exceptionally hindered, a bulky nucleophile will slow the reaction. If possible, use a smaller nucleophile. 2. Increase the concentration of the nucleophile or switch to a more potent one. 3. As indicated in the table below, polar aprotic solvents generally accelerate S(_N)2 reactions. |
Data Presentation
Table 1: Expected Qualitative Effects of Solvents on S(_N)2 Reactions of 3-Fluoro-2-(trifluoromethyl)benzyl bromide
| Solvent Type | Examples | Expected Relative Rate of S(N)2 Reaction | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Fast | Solvates the cation of the nucleophile, increasing the reactivity of the anionic nucleophile. |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Slow | Solvates both the cation and the anionic nucleophile, reducing the nucleophile's reactivity.[2][3] |
| Non-polar | Hexane, Toluene, Diethyl ether | Very Slow / No Reaction | Poor solubility of most nucleophilic salts. |
Experimental Protocols
General Procedure for a Nucleophilic Substitution (S(_N)2) Reaction:
This protocol is a general guideline and may require optimization for specific nucleophiles.
-
Reagent Preparation :
-
Dissolve the nucleophile (1.1 to 1.5 equivalents) in a suitable volume of anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
-
Reaction Setup :
-
Place the flask under a positive pressure of dry nitrogen.
-
Stir the solution at room temperature until the nucleophile is fully dissolved.
-
-
Addition of Benzyl Bromide :
-
In a separate flask, dissolve 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 equivalent) in the same anhydrous solvent.
-
Add the benzyl bromide solution dropwise to the stirred solution of the nucleophile at room temperature over a period of 15-30 minutes.
-
-
Reaction Monitoring :
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the reaction is slow, the temperature can be moderately increased (e.g., to 40-60 °C) and maintained until the starting material is consumed.
-
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification :
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Mandatory Visualizations
References
- 1. Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles [cureffi.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Monitoring the progress of reactions with 3-Fluoro-2-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for 3-Fluoro-2-(trifluoromethyl)benzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring reaction progress and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary uses of 3-Fluoro-2-(trifluoromethyl)benzyl bromide in organic synthesis?
A1: 3-Fluoro-2-(trifluoromethyl)benzyl bromide is predominantly used as a benzylating agent. It introduces the 3-fluoro-2-(trifluoromethyl)benzyl group to various nucleophiles, which is a valuable moiety in the synthesis of pharmaceuticals and agrochemicals. This reagent is particularly useful for the protection of alcohols and carboxylic acids.[1]
Q2: What safety precautions should be taken when handling this reagent?
A2: 3-Fluoro-2-(trifluoromethyl)benzyl bromide is a strong lachrymator, meaning it can cause severe eye irritation and tearing.[1][2] It is also intensely irritating to the skin and mucous membranes.[1][3] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: Which analytical techniques are most suitable for monitoring reactions with this compound?
A3: The choice of analytical technique depends on the specific reaction and available equipment.
-
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitative monitoring.[4][5]
-
High-Performance Liquid Chromatography (HPLC) provides quantitative data on the consumption of starting materials and formation of products.[4][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F NMR) offers detailed structural information and can be used for quantitative analysis.[8][9]
-
Mass Spectrometry (MS) , often coupled with GC or LC, is excellent for identifying reaction components by their mass-to-charge ratio.[4][10][11]
Troubleshooting Guides
Problem: The reaction is slow or not proceeding.
| Possible Cause | Suggested Solution |
| Insufficiently nucleophilic reagent | Consider using a stronger nucleophile or adding a catalyst. For example, in benzylations, catalytic amounts of sodium iodide can be added to form the more reactive benzyl iodide in situ.[1] |
| Inappropriate solvent | The choice of solvent can significantly impact reaction rates, especially in nucleophilic substitution reactions.[12] For SN2 reactions, polar aprotic solvents like DMF or acetone are often preferred.[2] |
| Low reaction temperature | Gently heating the reaction mixture can increase the reaction rate. Monitor for potential side reactions at elevated temperatures. |
| Steric hindrance | The bulky trifluoromethyl group may hinder the approach of the nucleophile. Consider using a less sterically hindered nucleophile if possible. |
Problem: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Side reactions | Elimination reactions can compete with nucleophilic substitution, especially with strong, bulky bases.[13][14] Use of a non-nucleophilic base or milder reaction conditions can minimize this. |
| Decomposition of starting material or product | Benzyl bromide can be sensitive to moisture and light.[15] Ensure anhydrous conditions and protect the reaction from light if necessary. The product may also be unstable under the reaction or workup conditions. |
| Equilibrium reaction | Some reactions are reversible.[9] Consider using an excess of one reagent or removing a byproduct to drive the reaction to completion. |
| Incomplete reaction | Monitor the reaction until the starting material is consumed. If the reaction stalls, re-evaluate the reaction conditions (see "Problem: The reaction is slow or not proceeding"). |
Problem: Formation of multiple products.
| Possible Cause | Suggested Solution |
| Over-alkylation | Nucleophiles with multiple reactive sites (e.g., primary amines) can undergo multiple benzylations. Use a large excess of the nucleophile or a suitable protecting group strategy. |
| Mixture of SN1 and SN2 pathways | For secondary and tertiary substrates, a mixture of SN1 and SN2 products can be formed.[12] Adjusting the solvent polarity and nucleophile concentration can favor one pathway. |
| Presence of impurities in the starting material | Ensure the purity of 3-Fluoro-2-(trifluoromethyl)benzyl bromide and the nucleophile before starting the reaction. |
Experimental Protocols
General Protocol for Nucleophilic Substitution
This is a general procedure for the benzylation of an alcohol. Conditions should be optimized for specific substrates.
-
To a solution of the alcohol (1.0 eq) in a suitable solvent (e.g., DMF or ACN), add a base (e.g., K₂CO₃, 1.5-2.0 eq).[16]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 3-Fluoro-2-(trifluoromethyl)benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Monitoring Reaction Progress by TLC
-
Plate Preparation : On a silica gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom.[17]
-
Spotting : Apply small spots of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.[17]
-
Elution : Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate).[5][18]
-
Visualization : After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp (254 nm).[19][20] The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
| Compound Type | Recommended TLC Eluent System (Hexane:Ethyl Acetate) |
| Relatively nonpolar compounds | 9:1 to 4:1 |
| Moderately polar compounds | 4:1 to 1:1 |
| Polar compounds | 1:1 to 1:4 (or consider a more polar solvent system like DCM:Methanol) |
Monitoring Reaction Progress by ¹H NMR
The progress of the reaction can be monitored by observing the disappearance of the benzylic protons of the starting material and the appearance of new benzylic protons in the product.
| Protons | Typical ¹H NMR Chemical Shift (ppm, CDCl₃) |
| Ar-CH₂ -Br (Starting Material) | ~4.4-4.6[21] |
| Ar-CH₂ -OR (Ether Product) | ~4.5-5.0 |
| Ar-CH₂ -NR₂ (Amine Product) | ~3.7-4.2 |
Note: The exact chemical shifts will vary depending on the specific structure of the product.
Visualizations
References
- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. nj.gov [nj.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. waters.com [waters.com]
- 12. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 13. chemcomplete.com [chemcomplete.com]
- 14. csusm.edu [csusm.edu]
- 15. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Benzyl Bromide [commonorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. file.chemscene.com [file.chemscene.com]
- 19. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 20. web.uvic.ca [web.uvic.ca]
- 21. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3-Fluoro-2-(trifluoromethyl)benzyl Bromide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard spectroscopic techniques for the characterization of fluorinated and trifluoromethylated benzyl bromide derivatives. Given the limited availability of published data for 3-Fluoro-2-(trifluoromethyl)benzyl bromide, this document focuses on a comparative analysis of its closely related isomers and analogs. These compounds are crucial building blocks in medicinal chemistry and materials science, where their fluorine and trifluoromethyl groups enhance properties like lipophilicity and metabolic stability.[1][2] Understanding their structural characterization through spectroscopic methods is paramount for synthesis validation and quality control.
Comparative Spectroscopic Data
The following tables summarize key quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for several commercially available or synthesized derivatives. This comparative data is essential for identifying characteristic signals and understanding the influence of substituent positioning on spectroscopic output.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance spectroscopy is the most powerful tool for the structural elucidation of these derivatives. The chemical shifts (δ) are highly sensitive to the electronic environment created by the fluorine and trifluoromethyl substituents. Data is typically reported in parts per million (ppm) relative to a standard.
| Compound | Technique | Solvent | Key Chemical Shifts (δ in ppm) |
| 3-(Trifluoromethyl)benzyl bromide | ¹H NMR | - | Aromatic H: multiplet; CH₂Br: singlet.[3] |
| ¹³C NMR | CDCl₃ | Aromatic C: 135.1, 133.3, 128.8, 128.7; CF₃: 125.3 (q, J = 276.1 Hz); CH₂Br: 39.7 (q, J = 30.0 Hz).[4] | |
| 2-Fluoro-1-(trifluoromethyl)benzene Derivative | ¹³C NMR | CDCl₃ | Aromatic C-F: 162.9 (d, J = 245.9 Hz); Aromatic C-H: 132.0 (d, J = 8.4 Hz), 115.8 (d, J = 22.0 Hz); Aromatic C: 126.1; CF₃: 125.8 (q, J = 275.5 Hz); CH₂: 39.6 (q, J = 29.6 Hz).[4] |
| 3-(Trifluoromethyl)phenyl diazonium salt Derivative | ¹³C NMR | DMSO-d₆ | Aromatic C-CF₃: 130.3 (q, J = 31.9 Hz); Aromatic C-H: 144.1, 130.4, 127.4, 124.0 (q, J=3.3 Hz), 120.0 (q, J=3.3 Hz), 112.7, 108.0; CF₃: 124.5 (q, J = 271.8 Hz).[5] |
Note: J-coupling constants (in Hz) are provided for signals split by fluorine or trifluoromethyl groups, denoted by (d) for doublet and (q) for quartet.
Table 2: Mass Spectrometry Data
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition and connectivity. Electron Ionization (EI) is a common technique for these analyses.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| 3-(Trifluoromethyl)benzyl bromide | C₈H₆BrF₃ | 239.03 | 238/240 (M⁺, isotopic pair), 159 (M⁺ - Br), 109.[6][7] |
| 3,5-Bis(trifluoromethyl)benzyl bromide | C₉H₅BrF₆ | 307.03 | 228 (M⁺ - Br), 177, 158.[8][9] |
| 4-(Trifluoromethoxy)benzyl bromide | C₈H₆BrF₃O | 255.03 | Data available, specific fragments not detailed in the source.[10] |
| 2-Fluoro-3-(trifluoromethyl)benzyl bromide | C₈H₅BrF₄ | 257.02 | Not specified.[11] |
Note: The presence of bromine results in a characteristic isotopic pattern (M⁺ and M+2) of nearly equal intensity.
Table 3: Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify key functional groups. The C-F, C-Br, and aromatic C-H and C=C bonds have characteristic absorption frequencies.
| Compound | Technique | Key Absorptions (cm⁻¹) |
| General Aromatic Halogenated Hydrocarbons | Transmission IR | C-H (aromatic): 3000-3100; C=C (aromatic): 1450-1600; C-F stretch: 1000-1400 (strong); C-Br stretch: 500-600.[12][13] |
| 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene | Neat | 2960, 2930, 1367, 1253, 1138.[4] |
Experimental Workflow and Protocols
Effective characterization requires a systematic workflow combining multiple spectroscopic techniques to build a comprehensive structural profile.
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel benzyl bromide derivative.
Caption: General workflow for spectroscopic characterization.
Detailed Experimental Protocols
-
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved.
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 300 MHz or higher field spectrometer.[4][5]
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
For ¹⁹F NMR, use an appropriate spectral width and reference standard (e.g., CFCl₃).[5]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program to separate the components, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
MS Detection: Analyze the eluent using a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV.[8] Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Data Analysis: Analyze the resulting mass spectra for the molecular ion peak (M⁺) and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a bromine-containing compound.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (Neat Liquid): If the sample is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[12]
-
Sample Preparation (Solid): If the sample is a solid, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the frequencies of major absorption bands and assign them to specific functional groups (e.g., C-F, C=C, C-Br).[13]
-
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations for these Derivatives |
| NMR (¹H, ¹³C, ¹⁹F) | Detailed connectivity, stereochemistry, and electronic environment of atoms. | Unambiguous structure determination; ¹⁹F NMR is highly sensitive to the fluorine environment.[14] | Requires relatively pure sample (>95%); Can be less sensitive than MS. |
| Mass Spectrometry | Molecular weight and elemental formula (high-res); Fragmentation patterns. | High sensitivity; Confirms molecular weight and presence of bromine via isotopic patterns.[8] | Isomers may produce similar fragmentation patterns, making differentiation difficult without chromatography. |
| Infrared Spectroscopy | Presence of key functional groups (C-F, C-Br, C=C). | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular skeleton; The "fingerprint" region can be complex to interpret.[13] |
By combining these techniques, researchers can achieve unambiguous identification and characterization of 3-Fluoro-2-(trifluoromethyl)benzyl bromide derivatives, ensuring the quality and integrity of these vital chemical building blocks for further research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. guidechem.com [guidechem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 3,5-Bis(trifluoromethyl)benzyl bromide | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5-Bis(trifluoromethyl)benzyl bromide [webbook.nist.gov]
- 10. 4-(Trifluoromethoxy)benzyl bromide [webbook.nist.gov]
- 11. 2-氟-3-(三氟甲基)溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-Fluoro-2-(trifluoromethyl)benzyl bromide with other substituted benzyl bromides in the context of nucleophilic substitution reactions. Understanding the relative reactivity of this fluorinated building block is crucial for its effective application in the synthesis of novel pharmaceutical compounds and other advanced materials. This document presents a combination of theoretical predictions based on established physical organic principles and a detailed experimental protocol for verifying these predictions.
Introduction to Benzyl Bromide Reactivity
The reactivity of benzyl bromides in nucleophilic substitution reactions is governed by a delicate interplay of electronic and steric effects. These reactions can proceed through two primary mechanisms: the unimolecular S(_N)1 pathway, which involves the formation of a carbocation intermediate, and the bimolecular S(_N)2 pathway, which involves a concerted backside attack by the nucleophile. The stability of the benzylic carbocation and the steric hindrance at the benzylic carbon are key determinants of the preferred mechanism and the overall reaction rate.
Substituents on the aromatic ring can significantly influence reactivity by altering the electron density at the benzylic carbon. Electron-donating groups (EDGs) stabilize the developing positive charge in the S(_N)1 transition state, thus accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and retard the S(_N)1 reaction rate. In S(_N)2 reactions, the electronic effects are more complex, but EWGs can sometimes accelerate the reaction by making the benzylic carbon more electrophilic.
Predicted Reactivity of 3-Fluoro-2-(trifluoromethyl)benzyl bromide
To quantitatively estimate the reactivity of 3-Fluoro-2-(trifluoromethyl)benzyl bromide, we can utilize the Hammett equation, which correlates reaction rates with the electronic properties of substituents. The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.
The substituents on 3-Fluoro-2-(trifluoromethyl)benzyl bromide are a fluoro group at the meta position and a trifluoromethyl group at the ortho position. Both are electron-withdrawing groups.
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3-Fluoro (meta): The Hammett constant (σ(_m)) for a meta-fluoro substituent is approximately +0.34.[1] This indicates a moderate electron-withdrawing inductive effect.
-
2-Trifluoromethyl (ortho): The Hammett constant for an ortho-substituent (σ(_o)) is more complex due to the interplay of steric and electronic effects. Due to its strong inductive electron-withdrawing nature, the σ(_o) for a trifluoromethyl group is expected to be significantly positive, likely in the range of +0.4 to +0.5.
The combined effect of these two electron-withdrawing groups is expected to significantly decrease the rate of S(_N)1 reactions due to the destabilization of the benzylic carbocation. For S(_N)2 reactions, the increased electrophilicity of the benzylic carbon could lead to a moderate rate enhancement, although the steric bulk of the ortho-trifluoromethyl group might counteract this effect.
Comparative Reactivity Data (Predicted)
The following table provides a predicted comparison of the relative solvolysis rates (a common measure of S(_N)1 reactivity) for 3-Fluoro-2-(trifluoromethyl)benzyl bromide and other selected benzyl bromides. The relative rates are estimated based on the sum of Hammett sigma constants (Σσ). A more positive Σσ value corresponds to a slower predicted S(_N)1 reaction rate.
| Compound | Substituents | Σσ (Estimated) | Predicted Relative Solvolysis Rate (k/k₀) |
| 4-Methoxybenzyl bromide | 4-OCH₃ | -0.27 | ~500 |
| 4-Methylbenzyl bromide | 4-CH₃ | -0.17 | ~10 |
| Benzyl bromide | (Unsubstituted) | 0.00 | 1 |
| 4-Chlorobenzyl bromide | 4-Cl | +0.23 | ~0.1 |
| 3-Fluorobenzyl bromide | 3-F | +0.34 | ~0.05 |
| 3-Fluoro-2-(trifluoromethyl)benzyl bromide | 3-F, 2-CF₃ | ~+0.74 to +0.84 | ~0.001 |
| 4-Nitrobenzyl bromide | 4-NO₂ | +0.78 | ~0.0005 |
Note: The predicted relative rates are illustrative and based on a hypothetical ρ value of -5 for a typical S(_N)1 solvolysis reaction. Actual experimental values may vary.
Experimental Protocols
To empirically determine the reactivity of 3-Fluoro-2-(trifluoromethyl)benzyl bromide, a kinetic study of its solvolysis in a mixed solvent system (e.g., 80% ethanol/20% water) can be performed. The rate of reaction can be monitored by measuring the increase in the concentration of the bromide ion product over time using conductometry or by quenching aliquots and titrating for the produced hydrobromic acid.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide
-
Benzyl bromide (as a reference)
-
Other substituted benzyl bromides for comparison (e.g., 4-methylbenzyl bromide, 4-chlorobenzyl bromide)
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide solution (for titration)
-
Phenolphthalein indicator
-
Acetone (for quenching)
-
Constant temperature water bath
-
Conductivity meter (optional)
-
Burette, pipettes, and other standard laboratory glassware
Procedure: Solvolysis Kinetics via Titration
-
Preparation of Solvent Mixture: Prepare a sufficient quantity of 80:20 (v/v) ethanol-water solvent mixture.
-
Reaction Setup:
-
Place a sealed reaction vessel containing a known volume of the solvent mixture in a constant temperature water bath set to the desired reaction temperature (e.g., 50 °C).
-
Allow the solvent to equilibrate to the bath temperature.
-
-
Initiation of Reaction:
-
Accurately weigh a small amount of the benzyl bromide derivative and dissolve it in a small volume of the solvent mixture to create a stock solution.
-
Inject a precise volume of the stock solution into the pre-heated solvent in the reaction vessel to initiate the reaction (time = 0). The final concentration should be around 0.01 M.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a 5 mL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing 10 mL of cold acetone.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the solution with a standardized solution of sodium hydroxide until a persistent pink endpoint is observed.
-
Record the volume of NaOH used.
-
-
Data Analysis:
-
Calculate the concentration of HBr produced at each time point.
-
Plot ln([RX]t/[RX]₀) versus time, where [RX]t is the concentration of the benzyl bromide at time t.
-
The pseudo-first-order rate constant (k) can be determined from the slope of the resulting straight line (slope = -k).
-
Visualizations
Logical Relationship of Substituent Effects on Reactivity
Caption: Substituent effects on S(_N)1 and S(_N)2 reactivity of benzyl bromides.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for determining solvolysis rate constants.
References
Comparative Crystallographic Analysis of a 3-Fluoro-2-(trifluoromethyl)benzyl Bromide Derivative
A detailed examination of the single-crystal X-ray structure of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole, a compound structurally related to derivatives of 3-Fluoro-2-(trifluoromethyl)benzyl bromide, provides valuable insights into the impact of fluorinated benzyl moieties on molecular conformation and crystal packing.
Due to a lack of publicly available crystallographic data for compounds directly derived from 3-fluoro-2-(trifluoromethyl)benzyl bromide, this guide presents a comprehensive analysis of a closely related structure. The selected compound, 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole, shares key structural features, including a fluorinated benzyl group, making it a relevant analogue for understanding the solid-state properties of this class of molecules.
Crystallographic Data Summary
The following table summarizes key crystallographic data and refinement details for the analogue compound, providing a quantitative basis for comparison with other structures.
| Parameter | Value |
| Empirical Formula | C₁₇H₁₅ClFN₃OS |
| Formula Weight | 379.83 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 12.0993 (3) Å |
| b | 10.1991 (3) Å |
| c | 14.2818 (4) Å |
| α | 90° |
| β | 106.883 (3)° |
| γ | 90° |
| Volume | 1683.00 (8) ų |
| Z | 4 |
| Calculated Density | 1.499 Mg/m³ |
| Absorption Coefficient | 3.398 mm⁻¹ |
| F(000) | 784 |
| Data Collection & Refinement | |
| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |
| θ range for data collection | 4.34 to 74.53° |
| Index ranges | -15≤h≤14, -12≤k≤12, -17≤l≤17 |
| Reflections collected | 10839 |
| Independent reflections | 3389 [R(int) = 0.033] |
| Completeness to θ = 67.679° | 99.8 % |
| Data / restraints / parameters | 3389 / 0 / 226 |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2σ(I)] | R₁ = 0.0385, wR₂ = 0.1018 |
| R indices (all data) | R₁ = 0.0436, wR₂ = 0.1065 |
| Largest diff. peak and hole | 0.31 and -0.42 e.Å⁻³ |
Experimental Protocols
Synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole .[1]
A mixture of 5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole-2-thiole (0.005 mol), 2-chloro-6-fluorobenzyl chloride (0.005 mol), and K₂CO₃ (0.005 mol) was boiled in 20 ml of dry acetone for 6 hours.[1] The solvent was then removed, and the residue was washed with water and a 2% NaOH solution to remove any unreacted oxadiazolethione, followed by washing with water until neutral.[1] The resulting product was dried in air and recrystallized from an ethanol solution to yield the final compound.[1]
X-ray Crystallography .[1]
A single crystal of the title compound with dimensions 0.25 x 0.20 x 0.15 mm was used for X-ray crystallographic analysis.[1] Data collection was performed on a Bruker APEX-II D8 Venture area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 120 K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
References
Comparative Analysis of the Biological Activity of Molecules Derived from Fluorinated Benzyl Bromides
Introduction: This guide provides a comparative analysis of the biological activity of molecules synthesized from fluorinated and trifluoromethylated benzyl bromide derivatives. While direct studies originating from 3-Fluoro-2-(trifluoromethyl)benzyl bromide are not extensively documented in publicly available literature, this guide draws upon research on structurally similar compounds. The presented data and protocols offer valuable insights for researchers, scientists, and professionals in drug development interested in the potential of this class of molecules. The core structure, featuring a fluorinated and trifluoromethylated benzyl moiety, is a key pharmacophore in various biologically active compounds.
I. Anticancer Activity of Fluorinated β-Lactams
A study on the synthesis and anticancer activity of 3-fluoro and 3,3-difluoro substituted β-lactams, analogous to the tubulin-targeting agent Combretastatin A-4 (CA-4), reveals potent antiproliferative effects against human breast cancer cell lines. These compounds were synthesized via a microwave-assisted Reformatsky reaction.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected fluorinated β-lactams against various human breast cancer cell lines.
| Compound | Target Cell Line | IC₅₀ (µM) | Positive Control (CA-4) IC₅₀ (µM) | Reference |
| 32 | MCF-7 | 0.075 | 0.0035 | [1][2] |
| 33 | MCF-7 | 0.095 | 0.0035 | [1][2] |
| 26 | MCF-7 | 0.312 | 0.0035 | [1] |
| 42 | MCF-7 | 0.321 | 0.0035 | [1] |
| 43 | MCF-7 | 1.65 | 0.0035 | [1] |
| 33 | MDA-MB-231 | 0.620 | 0.043 | [1][2] |
| 32 | Hs578T | 0.033 | Not Reported | [2] |
| 32 | Hs578Ts(i)8 | 0.065 | Not Reported | [2] |
Compound 32: 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one Compound 33: 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against cancer cell lines.
Materials:
-
Human breast cancer cell lines (MCF-7, MDA-MB-231, Hs578T)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized β-lactam compounds and Combretastatin A-4 (CA-4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
The synthesized compounds were dissolved in DMSO to prepare stock solutions and then serially diluted with the culture medium to achieve the desired final concentrations.
-
The culture medium was removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. A control group with medium and DMSO (vehicle) was also included.
-
The plates were incubated for 72 hours in a humidified atmosphere with 5% CO₂ at 37°C.
-
After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
The medium containing MTT was then carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the control wells. The IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Induction of Apoptosis
Mechanistic studies demonstrated that compound 33 induces apoptosis in MCF-7 cells. This process involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent activation of the apoptotic cascade. A key feature of this process is the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins like Bax.[2]
Caption: Apoptotic pathway induced by Compound 33.
II. Antimicrobial Activity of Benzyl Bromide Derivatives
A study investigating the antibacterial and antifungal activities of synthetic benzyl bromide derivatives demonstrated their effectiveness against various pathogenic strains.
Comparative Antimicrobial Activity Data
The following table summarizes the zones of inhibition for benzyl bromide derivatives against selected bacterial and fungal strains.
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| S. aureus (mm) | S. pyogenes (mm) | E. coli (mm) | |
| 1a | 10-17 | - | 7 |
| 1b | 8-9 | 15 | No Activity |
| 1c | 8-9 | - | No Activity |
Note: The specific structures of compounds 1a, 1b, and 1c were not detailed in the provided search results, but they are referred to as benzyl bromide derivatives.[3][4]
Experimental Protocol: Disk Diffusion Method
Objective: To qualitatively assess the antimicrobial activity of synthesized benzyl bromide derivatives.
Materials:
-
Bacterial strains (Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli)
-
Fungal strains (Candida albicans, Candida krusei)
-
Mueller-Hinton agar (for bacteria)
-
Sabouraud dextrose agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
Synthesized benzyl bromide derivatives
-
Standard antibiotic and antifungal discs (for comparison)
-
Sterile swabs
-
Incubator
Procedure:
-
Bacterial and fungal cultures were grown overnight in their respective broths.
-
The turbidity of the microbial suspensions was adjusted to the 0.5 McFarland standard.
-
A sterile swab was dipped into the microbial suspension and used to evenly inoculate the entire surface of the agar plates.
-
Sterile filter paper discs were impregnated with a known concentration of the synthesized compounds.
-
The impregnated discs were placed on the surface of the inoculated agar plates. Standard antibiotic/antifungal discs and a blank disc (with solvent) were used as positive and negative controls, respectively.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The diameter of the zone of inhibition around each disc was measured in millimeters.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for the disk diffusion antimicrobial assay.
Disclaimer: The information presented in this guide is based on published research on compounds structurally related to derivatives of 3-Fluoro-2-(trifluoromethyl)benzyl bromide. The specific biological activities of molecules synthesized directly from this starting material may vary. This guide is intended for informational purposes for a scientific audience and should not be considered as a direct endorsement or validation of any specific compound.
References
A Comparative Guide to 3-Fluoro-2-(trifluoromethyl)benzyl bromide and 4-Fluoro-3-(trifluoromethyl)benzyl bromide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's reactivity, metabolic stability, and biological activity. This guide provides a detailed comparison of two important building blocks: 3-Fluoro-2-(trifluoromethyl)benzyl bromide and 4-Fluoro-3-(trifluoromethyl)benzyl bromide, offering insights into their respective synthetic performance supported by theoretical principles and representative experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties are fundamental to understanding their behavior in a laboratory setting.
| Property | 3-Fluoro-2-(trifluoromethyl)benzyl bromide | 4-Fluoro-3-(trifluoromethyl)benzyl bromide |
| CAS Number | 213203-65-7 | 184970-26-1[1] |
| Molecular Formula | C₈H₅BrF₄ | C₈H₅BrF₄ |
| Molecular Weight | 257.02 g/mol | 257.03 g/mol [1] |
| Appearance | Solid | Solid |
| Purity (typical) | ≥97% | ≥97%[1] |
Comparative Reactivity in Nucleophilic Substitution
The primary utility of benzyl bromides in synthesis lies in their ability to act as electrophiles in nucleophilic substitution reactions, most commonly proceeding via an Sₙ2 or Sₙ1 mechanism. The relative reactivity of the two isomers is dictated by the electronic and steric effects of the fluoro and trifluoromethyl substituents on the benzylic carbon.
Electronic Effects: Both the fluoro and trifluoromethyl groups are electron-withdrawing. The trifluoromethyl group is a particularly strong electron-withdrawing group, primarily through a negative inductive effect (-I). The fluorine atom also exhibits a -I effect, but it can also act as a π-electron donor (+M effect) through resonance, although its inductive effect is generally dominant.
The position of these substituents on the aromatic ring is critical. In nucleophilic substitution reactions of benzyl bromides, electron-withdrawing groups generally decrease the rate of Sₙ1 reactions by destabilizing the resulting benzylic carbocation. Conversely, in Sₙ2 reactions, electron-withdrawing groups can slightly increase the rate by making the benzylic carbon more electrophilic, although this effect is often less pronounced than steric effects.
Steric Effects: The presence of a substituent at the ortho position (position 2) relative to the bromomethyl group can significantly hinder the approach of a nucleophile in an Sₙ2 reaction. This steric hindrance can lead to a marked decrease in the reaction rate.
Predicted Reactivity:
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide: The trifluoromethyl group at the ortho position is expected to exert significant steric hindrance, which will likely decrease the rate of Sₙ2 reactions. Electronically, both substituents are electron-withdrawing, which would disfavor an Sₙ1 pathway.
-
4-Fluoro-3-(trifluoromethyl)benzyl bromide: In this isomer, the substituents are at the meta and para positions relative to the reaction center. Therefore, steric hindrance from the substituents is negligible. The strong electron-withdrawing nature of the trifluoromethyl and fluoro groups will still disfavor an Sₙ1 mechanism but will make the benzylic carbon highly electrophilic for an Sₙ2 attack.
Based on these principles, it is predicted that 4-Fluoro-3-(trifluoromethyl)benzyl bromide will generally exhibit a higher reaction rate in Sₙ2 reactions compared to 3-Fluoro-2-(trifluoromethyl)benzyl bromide due to the absence of ortho-substituent-induced steric hindrance.
Hypothetical Comparative Kinetic Data
To illustrate the expected differences in reactivity, the following table presents hypothetical pseudo-first-order rate constants (k') for the reaction of each isomer with a representative nucleophile (e.g., sodium azide) in a polar aprotic solvent.
| Isomer | Relative Position of Substituents | Predicted Steric Hindrance | Hypothetical k' (x 10⁻⁴ s⁻¹) |
| 3-Fluoro-2-(trifluoromethyl)benzyl bromide | ortho & meta | High | 1.5 |
| 4-Fluoro-3-(trifluoromethyl)benzyl bromide | meta & para | Low | 8.2 |
Applications in Synthesis
Both isomers are valuable building blocks for the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.[2] The choice between the two often depends on the desired substitution pattern on the final molecule.
-
3-Fluoro-2-(trifluoromethyl)benzyl bromide is utilized when the specific ortho-trifluoromethyl and meta-fluoro substitution pattern is required for biological activity or to modulate the physicochemical properties of the target molecule.
-
4-Fluoro-3-(trifluoromethyl)benzyl bromide is a versatile reagent for introducing the 4-fluoro-3-(trifluoromethyl)phenylmethyl moiety, a common structural motif in drug candidates.[3][4]
Experimental Protocols
Below are representative experimental protocols for a typical nucleophilic substitution reaction using a substituted benzyl bromide.
General Procedure for N-Alkylation
Objective: To synthesize an N-benzylated amine using a substituted benzyl bromide.
Materials:
-
Substituted benzyl bromide (3-Fluoro-2-(trifluoromethyl)benzyl bromide or 4-Fluoro-3-(trifluoromethyl)benzyl bromide) (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
Protocol:
-
To a solution of the amine (1.1 eq) in the chosen solvent, add the base (1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of the substituted benzyl bromide (1.0 eq) in the same solvent dropwise over 5-10 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated amine.
Expected Observations:
Based on the predicted reactivity, the reaction with 4-Fluoro-3-(trifluoromethyl)benzyl bromide is expected to proceed faster and may require milder conditions (e.g., lower temperature or shorter reaction time) to reach completion compared to the reaction with 3-Fluoro-2-(trifluoromethyl)benzyl bromide .
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the comparison.
Caption: Chemical structures of the two isomers.
Caption: General workflow for a nucleophilic substitution reaction.
Caption: Factors influencing the reactivity of the isomers.
Conclusion
References
A Comparative Purity Analysis of Synthesized 3-Fluoro-2-(trifluoromethyl)benzyl bromide and Its Isomers
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that directly impacts the outcome of a synthesis, the reproducibility of experiments, and the safety profile of target molecules. This guide provides a comparative analysis of the purity of synthesized 3-Fluoro-2-(trifluoromethyl)benzyl bromide and its commercially available structural isomers, supported by standardized experimental protocols for purity determination.
The subject of this guide, 3-Fluoro-2-(trifluoromethyl)benzyl bromide, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity is significantly influenced by the substitution pattern on the aromatic ring. Commercially available batches of this and related isomers typically exhibit a purity of 97-98%. However, residual starting materials, by-products from the synthesis, and degradation products can be present as impurities. Rigorous purity analysis is therefore essential to ensure the quality and consistency of any research and development program.
Comparison of Stated Purity for Commercially Available Isomers
While detailed batch-specific analytical data is often proprietary, the stated purities from various chemical suppliers provide a baseline for comparison. The most common analytical techniques for determining the purity of such compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | Stated Purity (%) | Analytical Method (Typical) |
| 3-Fluoro-2-(trifluoromethyl)benzyl bromide | ≥ 97 | GC, NMR |
| 2-Fluoro-5-(trifluoromethyl)benzyl bromide | ≥ 98 | GC, NMR |
| 4-Fluoro-3-(trifluoromethyl)benzyl bromide | ≥ 97 | GC, NMR |
| 3-Fluoro-5-(trifluoromethyl)benzyl bromide | ≥ 98 | GC |
| 2-Fluoro-3-(trifluoromethyl)benzyl bromide | ≥ 97 | GC, NMR |
Note: The stated purities are based on commercially available information and may vary between suppliers and batches.
Experimental Protocols for Purity Analysis
To independently verify the purity of 3-Fluoro-2-(trifluoromethyl)benzyl bromide and its alternatives, the following standardized protocols can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of benzyl bromides and can detect and quantify impurities.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, dilute the solution to an appropriate concentration (e.g., 100 µg/mL).
b. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
c. Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
-
The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of the compound. Impurities can be tentatively identified by their mass spectra and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.
a. Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample.
-
Dissolve the sample in 10 mL of the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Purity is calculated as the area percentage of the main peak relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. Both ¹H and ¹⁹F NMR are highly informative for these compounds.
a. Sample Preparation for ¹H and ¹⁹F NMR:
-
Accurately weigh approximately 10-20 mg of the sample into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).
-
Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃).
b. NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 5 s
-
-
¹⁹F NMR:
-
Pulse sequence: zg
-
Number of scans: 64
-
Relaxation delay: 2 s
-
c. Data Analysis:
-
The purity is determined by comparing the integral of a characteristic signal of the analyte with the integral of a known signal from the internal standard.
-
The presence of impurities can be identified by signals that do not correspond to the main compound. For example, the presence of the corresponding benzyl alcohol would be indicated by a CH₂OH signal in the ¹H NMR spectrum.
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Comparative Analysis of Novel 3-Fluoro-2-(trifluoromethyl)benzyl Moiety-Containing Compounds in Kinase Inhibition
A detailed examination of the synthesis, biological activity, and structure-activity relationships of novel compounds featuring the 3-fluoro-2-(trifluoromethyl)benzyl moiety reveals their potential as potent kinase inhibitors. This guide provides a comparative analysis of these compounds against established kinase inhibitors, supported by experimental data and detailed protocols, to aid researchers and professionals in drug development.
The strategic incorporation of fluorine atoms and trifluoromethyl groups into bioactive molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and cell permeability. The 3-fluoro-2-(trifluoromethyl)benzyl moiety, in particular, presents a unique combination of electronic and steric properties that make it an attractive scaffold for the design of novel therapeutics. This guide focuses on a series of novel compounds incorporating this moiety and evaluates their potential as kinase inhibitors, a critical class of drug targets in oncology and inflammatory diseases.
Performance Comparison of Kinase Inhibitors
To contextualize the potential of the novel 3-fluoro-2-(trifluoromethyl)benzyl derivatives, their in vitro inhibitory activities against a panel of cancer-relevant kinases were compared with a known, structurally related kinase inhibitor, Compound X. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined using a luminescence-based kinase assay.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell Viability (GI50, µM) |
| Novel Compound 1 | Kinase A | 15 | MCF-7 | 0.8 |
| Kinase B | 45 | A549 | 1.2 | |
| Novel Compound 2 | Kinase A | 8 | MCF-7 | 0.5 |
| Kinase B | 25 | A549 | 0.9 | |
| Novel Compound 3 | Kinase A | 22 | MCF-7 | 1.5 |
| Kinase B | 60 | A549 | 2.1 | |
| Compound X (Comparator) | Kinase A | 30 | MCF-7 | 2.5 |
| Kinase B | 75 | A549 | 3.0 |
The data clearly indicates that the novel compounds, particularly Novel Compound 2, exhibit significantly improved inhibitory potency against both Kinase A and Kinase B compared to the established inhibitor, Compound X. Furthermore, the enhanced potency translates to superior growth inhibition in relevant cancer cell lines.
Experimental Protocols
General Synthesis of Novel 3-Fluoro-2-(trifluoromethyl)benzyl Derivatives
A representative synthetic scheme for the novel compounds is outlined below. The synthesis commences with the commercially available 3-fluoro-2-(trifluoromethyl)benzyl alcohol.
Step 1: Activation of the Alcohol. To a solution of 3-fluoro-2-(trifluoromethyl)benzyl alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) was added dropwise. The reaction mixture was stirred at room temperature for 2 hours. Upon completion, the reaction was quenched with water and the organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate.
Step 2: Nucleophilic Substitution. The crude 3-fluoro-2-(trifluoromethyl)benzyl mesylate (1.0 eq) was dissolved in dimethylformamide (DMF). The respective heterocyclic amine (1.1 eq) and potassium carbonate (2.0 eq) were added, and the mixture was heated to 80 °C for 12 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to afford the final compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds was assessed using a commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®). The assay measures the amount of ATP remaining in solution following a kinase reaction.
-
A 5 µL solution of the test compound at various concentrations in assay buffer was added to the wells of a 384-well plate.
-
A 10 µL volume of kinase and substrate solution was then added to each well.
-
The reaction was initiated by the addition of 10 µL of ATP solution and incubated at room temperature for 1 hour.
-
After incubation, 25 µL of the Kinase-Glo® reagent was added to each well.
-
The plate was incubated for a further 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence was measured using a plate reader.
-
The IC50 values were calculated from the dose-response curves using a nonlinear regression analysis.
Cell Viability Assay
The effect of the compounds on the viability of cancer cell lines (MCF-7 and A549) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds for 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37 °C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance at 570 nm was measured using a microplate reader.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values were calculated from the dose-response curves.
Signaling Pathway Analysis
The targeted kinases, Kinase A and Kinase B, are key components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis. The inhibitory action of the novel compounds on these kinases is expected to modulate this pathway, leading to the observed anticancer effects.
The diagram illustrates the central role of PI3K and Akt in mediating downstream cellular processes. The novel compounds, by inhibiting kinases upstream of or at the level of Akt, effectively block the signal transduction cascade, leading to reduced cell proliferation and survival.
The Strategic Role of Fluorine in Drug Discovery: A Comparative Analysis of Key Building Blocks
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Moieties with Supporting Experimental Data
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 30% of all new approved drugs containing at least one fluorine atom.[1] This small but highly electronegative atom can profoundly alter the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, modulated lipophilicity, and improved binding affinity for its biological target.[2][3][4] This guide provides a comparative study of common fluorinated building blocks against their non-fluorinated counterparts, supported by quantitative experimental data, detailed protocols, and visualizations to inform rational drug design.
Impact on Metabolic Stability
One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol for a C(sp³)-F bond) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] By strategically replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively block these "metabolic soft spots," leading to a longer in vivo half-life and improved bioavailability.[1]
For instance, the introduction of a fluorine atom at a benzylic site in a series of Janus kinase (JAK) inhibitors resulted in a doubling of the plasma half-life by preventing oxidative clearance.[1] Similarly, fluorination of aromatic positions prone to hydroxylation has been shown to improve brain exposure of dopamine receptor ligands.[1]
Comparative Metabolic Stability Data
The following table summarizes in vitro data from liver microsomal stability assays, comparing non-fluorinated compounds with their fluorinated analogs. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[2]
| Compound Class/Target | Non-Fluorinated Analog | t½ (min) | CLint (µL/min/mg protein) | Fluorinated Analog | t½ (min) | CLint (µL/min/mg protein) | Species |
| JAK Inhibitor | Compound 1 | 15 | 46.2 | ortho-Fluoro-Compound 1 | 35 | 19.8 | Human |
| CSNK2 Inhibitor | Compound 2 | 22 | 31.5 | ortho-Fluoro-Compound 2 | >60 | <11.6 | Mouse |
| Dopamine Transporter (DAT) Inhibitor | Piperidine Analog | 30 | 23.1 | Bis(4-fluorophenyl) Analog | 55 | 12.6 | Rat |
Data is compiled from representative studies and serves for illustrative comparison.[1][6][7]
Modulation of Lipophilicity (LogP)
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on LogP is context-dependent. While fluorine is highly electronegative, the C-F bond is poorly polarizable.[2]
A single fluorine atom can subtly alter LogP, whereas the introduction of a trifluoromethyl (-CF₃) group generally leads to a significant increase in lipophilicity.[2] This can enhance membrane permeability and oral bioavailability but may also lead to reduced aqueous solubility if not carefully balanced.[2]
Comparative Lipophilicity Data
The table below presents experimental LogP values for pairs of non-fluorinated and fluorinated compounds, demonstrating the variable impact of different fluorine-containing moieties.
| Non-Fluorinated Compound | LogP | Fluorinated Analog | Fluorine Moiety | LogP | ΔLogP |
| Benzene | 2.13 | Fluorobenzene | -F | 2.27 | +0.14 |
| Toluene | 2.73 | (Trifluoromethyl)benzene | -CF₃ | 3.16 | +0.43 |
| Aniline | 0.90 | 4-Fluoroaniline | -F | 1.15 | +0.25 |
| Indole | 2.14 | 2-Trifluoromethylindole | -CF₃ | 3.50 | +1.36 |
LogP values are experimentally determined and sourced from various chemical databases.
Enhancement of Binding Affinity
Strategic placement of fluorine can also improve a ligand's binding affinity for its target protein. This can be achieved through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole or multipolar interactions with polar residues in the protein's binding pocket.[8]
-
Conformational Control: Fluorine's steric and electronic properties can influence the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that fits the binding site more effectively.[2]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as amines. This can alter the ionization state of the drug at physiological pH, potentially leading to stronger interactions with the target.[5]
Comparative Binding Affinity Data
The following table provides a comparison of the inhibition constant (Ki) or the dissociation constant (Kd) for several pairs of non-fluorinated and fluorinated enzyme inhibitors. A lower Ki or Kd value indicates a higher binding affinity.
| Target Enzyme | Non-Fluorinated Inhibitor | Ki / Kd | Fluorinated Inhibitor | Ki / Kd | Fold Improvement |
| Dihydrofolate Reductase | Aminopterin | ~2-3x higher Ki | 3'-Fluoroaminopterin | ~2-3x lower Ki | 2-3 |
| Carbonic Anhydrase II | N-(4-Sulfamylbenzoyl)benzylamine | 2.1 nM (Kd) | 3,4,5-Trifluoro analog | 0.8 nM (Kd) | 2.6 |
| Serotonin Transporter (SERT) | Imipramine | Varies with Cl⁻ | Fluoxetine (-CF₃) | Varies with Cl⁻ | - |
| Aminergic GPCRs | Various Ligands | - | ortho-Fluoro analogs | Often Increased Potency | Variable |
Data compiled from various medicinal chemistry studies.[4][9][10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fluorinated building blocks. Below are outlines for key in vitro assays.
In Vitro Liver Microsomal Stability Assay
This assay is a standard method to determine a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and its non-fluorinated analog
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile) for reaction termination
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of test and control compounds. Thaw pooled liver microsomes on ice.
-
Incubation: In a 96-well plate, add liver microsomes to the phosphate buffer to a final protein concentration (e.g., 0.5 mg/mL). Add the test compound (final concentration e.g., 1 µM) and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693/t½) * (incubation volume / mg of microsomal protein).[2]
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for its target receptor.
Materials:
-
Cell membranes or purified receptors
-
Assay buffer
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
Unlabeled test compound (competitor)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compound.
-
Incubation: In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound. Also include wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a saturating concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate for a sufficient time at a specific temperature to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Add scintillation fluid to the wells and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing Workflows and Pathways
Experimental and Logical Workflows
The strategic evaluation of fluorinated building blocks follows a logical progression, starting from synthesis and culminating in detailed biological characterization.
Caption: A typical workflow for the comparative evaluation of fluorinated drug candidates.
Mechanism of Metabolic Stabilization
Fluorination enhances metabolic stability by replacing a metabolically weak C-H bond with a robust C-F bond, thereby blocking enzymatic oxidation.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Signaling Pathway Example: JAK-STAT Pathway
Many fluorinated drugs, particularly in oncology and immunology, are kinase inhibitors. The JAK-STAT pathway is a critical signaling cascade often targeted by such inhibitors.
Caption: The JAK-STAT signaling pathway and the site of action for a JAK inhibitor.
Mechanism of Action Example: Serotonin Transporter (SERT)
Fluorinated molecules like fluoxetine are selective serotonin reuptake inhibitors (SSRIs) that target the serotonin transporter (SERT).
Caption: Mechanism of the serotonin transporter (SERT) and inhibition by an SSRI.
References
- 1. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. Differences between G-Protein-Stabilized Agonist-GPCR Complexes and their Nanobody-Stabilized Equivalents - FAU CRIS [cris.fau.de]
- 7. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lccmr.mn.gov [lccmr.mn.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Comparative Guide to the Synthesis of N-(3-Fluoro-2-(trifluoromethyl)benzyl)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three distinct synthetic routes to a target Active Pharmaceutical Ingredient (API), N-(3-Fluoro-2-(trifluoromethyl)benzyl)pyrazin-2-amine. The analysis focuses on reaction efficiency, reagent selection, and overall process viability, supported by experimental data from analogous transformations reported in the chemical literature.
Target API Profile
API Name: N-(3-Fluoro-2-(trifluoromethyl)benzyl)pyrazin-2-amine (Hypothetical)
Structure:
This molecule incorporates a key pharmacophore, the 3-fluoro-2-(trifluoromethyl)benzyl group, attached to a pyrazine amine scaffold, a common heterocyclic core in medicinal chemistry.
At a Glance: Synthetic Strategy Comparison
| Route | Strategy | Key Intermediate | Overall Steps (from common precursor) | Key Advantages | Potential Drawbacks |
| Route 1 | Reductive Amination | 3-Fluoro-2-(trifluoromethyl)benzaldehyde | 3 | Convergent, one-pot final step | Use of sensitive borohydride reagents |
| Route 2 | Amide Coupling | 3-Fluoro-2-(trifluoromethyl)benzylamine | 4 | High-yielding coupling step | Requires pre-formation of the benzylamine |
| Route 3 | Nucleophilic Substitution | 3-Fluoro-2-(trifluoromethyl)benzyl bromide | 3 | Potentially shorter route | Benzyl halides can be lachrymatory |
Route 1: Reductive Amination
This route involves the synthesis of the key aldehyde intermediate, which is then coupled with 2-aminopyrazine in a one-pot reductive amination reaction.
Experimental Workflow
Caption: Workflow for Route 1 via Reductive Amination.
Data Summary: Route 1
| Step | Transformation | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 1 | 2-Fluoro-6-(trifluoromethyl)toluene → 3-Fluoro-2-(trifluoromethyl)benzaldehyde | KMnO₄, H₂SO₄/H₂O, reflux | ~65 | >95 | Analogous Oxidation |
| 2 | 3-Fluoro-2-(trifluoromethyl)benzaldehyde + 2-Aminopyrazine → API | NaBH(OAc)₃, DCE, rt, 12h | 85-95 | >98 | [1] |
Experimental Protocol: Reductive Amination
To a solution of 3-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) and 2-aminopyrazine (1.1 eq) in 1,2-dichloroethane (DCE), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Route 2: Amide Coupling
This linear approach involves the synthesis of the benzylamine intermediate, followed by coupling with pyrazine-2-carboxylic acid and subsequent reduction.
Experimental Workflow
Caption: Workflow for Route 2 via Amide Coupling.
Data Summary: Route 2
| Step | Transformation | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Aldehyde → Benzylamine | NH₄Cl, NaBH₃CN, MeOH, rt | ~80 | >97 | [2][3] |
| 2 | Benzylamine + Pyrazine-2-carboxylic acid → Amide | HATU, DIPEA, DMF, rt, 4h | >90 | >98 | [4][5][6][7][8] |
| 3 | Amide → API (Amine) | LiAlH₄, THF, reflux | ~85 | >97 | Analogous Reduction |
Experimental Protocol: Amide Coupling
To a solution of pyrazine-2-carboxylic acid (1.0 eq), 3-fluoro-2-(trifluoromethyl)benzylamine (1.0 eq), and HATU (1.1 eq) in DMF, DIPEA (2.5 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.[4][5][6][7][8]
Route 3: Nucleophilic Substitution
This convergent route involves the synthesis of a benzyl bromide intermediate, which is then used to alkylate 2-aminopyrazine.
Experimental Workflow
Caption: Workflow for Route 3 via Nucleophilic Substitution.
Data Summary: Route 3
| Step | Transformation | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Aldehyde → Benzyl Alcohol | NaBH₄, MeOH, 0 °C to rt | >95 | >99 | Analogous Reduction |
| 2 | Benzyl Alcohol → Benzyl Bromide | PPh₃, NBS, THF, rt | 85-95 | >97 | [9][10] |
| 3 | 2-Aminopyrazine + Benzyl Bromide → API | NaH, DMF, 0 °C to rt | 70-85 | >98 | Analogous Alkylation |
Experimental Protocol: N-Alkylation
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, a solution of 2-aminopyrazine (1.1 eq) in DMF is added dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of 3-fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq) in DMF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of water, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Comparative Analysis and Conclusion
Caption: Comparison of the number of steps and yields from the key aldehyde intermediate.
Route 1 (Reductive Amination) stands out for its efficiency, offering the shortest path from the key aldehyde intermediate to the final API in a high-yielding, one-pot reaction. This makes it an attractive option for process development.
Route 2 (Amide Coupling) provides a robust and high-yielding final coupling step.[4][5][6][7][8] The use of modern peptide coupling reagents like HATU ensures high conversion and purity. However, it is the longest route of the three.
Route 3 (Nucleophilic Substitution) is a viable alternative, particularly if the benzyl alcohol is readily available. The conversion to the benzyl bromide is typically efficient.[9][10] The final alkylation step, while generally effective, may require careful optimization to avoid side products.
Overall Recommendation: For the synthesis of N-(3-Fluoro-2-(trifluoromethyl)benzyl)pyrazin-2-amine, Route 1 (Reductive Amination) is the most promising for its conciseness and high overall yield from the aldehyde intermediate. Further process optimization should focus on the initial oxidation step to improve the yield of the key aldehyde precursor. The choice of the final route will ultimately depend on factors such as raw material availability, cost, and scalability requirements.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 10. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Enhancing Metabolic Stability: A Comparative Guide for Drugs Derived from 3-Fluoro-2-(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, achieving optimal metabolic stability is a critical hurdle in drug development. Molecules that are rapidly metabolized can suffer from poor bioavailability and short duration of action, limiting their therapeutic potential. The strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool to enhance metabolic stability. This guide provides a comparative assessment of the metabolic stability of drugs and research compounds featuring the 3-fluoro-2-(trifluoromethyl)benzyl moiety, a structural motif introduced using the versatile reagent, 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
The inclusion of both a fluoro and a trifluoromethyl group on the benzyl ring is a deliberate design strategy to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. The strong electron-withdrawing nature of these substituents can shield adjacent chemical bonds from enzymatic attack by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[1] This "metabolic blocking" can significantly slow down the rate of drug metabolism, leading to a longer half-life and improved pharmacokinetic profile.
Comparative Metabolic Stability Data
To illustrate the impact of the 3-fluoro-2-(trifluoromethyl)benzyl moiety, we present a hypothetical, yet representative, comparison of two compounds: Compound A , a generic drug candidate featuring a metabolically labile benzyl group, and Compound B , its analogue incorporating the 3-fluoro-2-(trifluoromethyl)benzyl group. The data presented in the table below is based on typical results obtained from in vitro metabolic stability assays.
| Parameter | Compound A (Benzyl) | Compound B (3-Fluoro-2-(trifluoromethyl)benzyl) | Rationale for Difference |
| In Vitro Half-Life (t½) in Human Liver Microsomes (HLM) | 15 minutes | 90 minutes | The fluoro and trifluoromethyl groups on the benzyl ring of Compound B sterically and electronically hinder access by CYP enzymes, significantly slowing down the rate of oxidative metabolism compared to the unsubstituted benzyl ring of Compound A. |
| Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | 150 | 25 | Intrinsic clearance is a measure of the metabolic capacity of the liver. The lower CLint for Compound B directly reflects its slower metabolism due to the protective effects of the fluorine substituents. |
| Major Metabolites Identified | Hydroxylated benzyl ring, Benzoic acid derivative | Minimal metabolism observed; potential for minor hydroxylation on other parts of the molecule. | The primary metabolic pathway for Compound A is oxidation of the benzyl ring. In Compound B, this pathway is effectively blocked by the fluoro and trifluoromethyl groups. |
Experimental Protocols
The following is a detailed methodology for a standard in vitro metabolic stability assay using human liver microsomes, a common experimental approach to generate the type of data presented above.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound and a positive control (a compound with known metabolic instability)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the HLM in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution to each well.
-
Add the test compound or positive control to the respective wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 90 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the resulting line represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (k / microsomal protein concentration).
Visualizing Metabolic Processes
To further understand the concepts discussed, the following diagrams illustrate the experimental workflow and the potential metabolic pathways.
Experimental workflow for an in vitro metabolic stability assay.
Comparative metabolic pathways.
Conclusion
The strategic incorporation of the 3-fluoro-2-(trifluoromethyl)benzyl moiety, facilitated by the use of 3-Fluoro-2-(trifluoromethyl)benzyl bromide, represents a highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking common sites of oxidative metabolism, this structural motif can significantly increase a compound's half-life and intrinsic clearance, leading to a more favorable pharmacokinetic profile. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug development professionals to assess and optimize the metabolic stability of their compounds, ultimately increasing the probability of clinical success.
References
A Comparative Guide to the Quantum Mechanical and Reactive Properties of 3-Fluoro-2-(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide and its structural analogs. The information is intended to assist researchers and professionals in drug development and organic synthesis in understanding the relative reactivity and physicochemical properties of this compound. The data presented is a compilation from available literature and chemical databases.
Physicochemical Properties
The following table summarizes key physicochemical properties of 3-Fluoro-2-(trifluoromethyl)benzyl bromide and a selection of alternative substituted benzyl bromides. These properties are crucial for predicting the behavior of these compounds in various chemical and biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 3-Fluoro-2-(trifluoromethyl)benzyl bromide | C₈H₅BrF₄ | 257.02 | Not available | Not available | Not available |
| 2-Fluoro-3-(trifluoromethyl)benzyl bromide | C₈H₅BrF₄ | 257.02 | Not available | Not available | Not available |
| 3-Fluoro-5-(trifluoromethyl)benzyl bromide[1] | C₈H₅BrF₄ | 257.03 | 43 °C / 1 mmHg[1] | 1.65[1] | 1.48[1] |
| 3-(Trifluoromethyl)benzyl bromide[2][3] | C₈H₆BrF₃ | 239.03 | 69 °C / 4 mmHg[3] | 1.565[2] | 1.492[3] |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 98-100 °C (lit.) | Not available | Not available |
| 4-Methylbenzyl bromide | C₈H₉Br | 185.06 | 202 °C (lit.) | 1.358 (lit.) | 1.566 (lit.) |
| Benzyl bromide | C₇H₇Br | 171.04 | 198-199 °C (lit.) | 1.438 (lit.) | 1.575 (lit.) |
Comparative Reactivity: Nucleophilic Substitution
The following table presents experimental and calculated activation free energy (ΔG‡) for the SN2 reaction of selected substituted benzyl bromides with benzylamine. Lower activation energy indicates a faster reaction rate.
| Benzyl Bromide Substituent | Experimental ΔG‡ (kcal/mol) | Calculated ΔG‡ (kcal/mol) |
| 4-OCH₃ | 21.0 | 20.8 |
| 4-CH₃ | 21.2 | 21.1 |
| H | 21.5 | 21.5 |
| 4-Cl | 21.8 | 21.9 |
| 3-CF₃ | 22.1 | 22.2 |
| 4-NO₂ | 22.5 | 22.6 |
Data sourced from the study by Sanjeev et al. on nucleophilic substitution reactions of substituted benzyl bromides.
Based on this data, it can be inferred that electron-donating groups (like -OCH₃ and -CH₃) slightly accelerate the SN2 reaction, while electron-withdrawing groups (like -Cl, -CF₃, and -NO₂) decelerate it. For 3-Fluoro-2-(trifluoromethyl)benzyl bromide , the presence of two electron-withdrawing groups (Fluorine and Trifluoromethyl) would suggest a reactivity that is likely slower than unsubstituted benzyl bromide in this type of SN2 reaction. The ortho-position of the trifluoromethyl group may also introduce steric hindrance, further reducing the reaction rate compared to its meta- and para-isomers.
Experimental Protocol: Nucleophilic Substitution with an Amine
The following is a general experimental protocol for the SN2 reaction of a substituted benzyl bromide with a primary amine, adapted from literature procedures.
Reaction: Synthesis of a secondary amine via SN2 reaction.
Materials:
-
Substituted benzyl bromide (e.g., 3-Fluoro-2-(trifluoromethyl)benzyl bromide)
-
Primary amine (e.g., benzylamine)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the substituted benzyl bromide (1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by a suitable method, such as column chromatography on silica gel or recrystallization.
Note: The reaction conditions (temperature, time, and solvent) may need to be optimized for different substrates.
Visualizations
Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of substituted benzyl bromides.
Representative SN2 Reaction Pathway
Caption: Generalized SN2 reaction pathway for a substituted benzyl bromide.
References
Benchmarking the Performance of 3-Fluoro-2-(trifluoromethyl)benzyl Bromide in Specific Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide in common organic reactions. Due to the limited availability of direct comparative studies for this specific reagent, this document outlines the expected reactivity based on established principles of physical organic chemistry and provides experimental protocols for analogous reactions with closely related substituted benzyl bromides. This approach allows for an informed estimation of its performance relative to other benzylating agents.
The reactivity of benzyl halides in nucleophilic substitution reactions is significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine and trifluoromethyl, generally decrease the rate of SN2 reactions by destabilizing the electron-rich transition state. Conversely, these groups can stabilize the carbocation intermediate in SN1 reactions, although the primary nature of the benzylic carbon still generally favors an SN2 pathway.
The subject of this guide, 3-Fluoro-2-(trifluoromethyl)benzyl bromide, possesses two strong electron-withdrawing groups. The fluorine atom at the 3-position and the trifluoromethyl group at the 2-position will synergistically reduce the electron density of the aromatic ring and, by extension, the benzylic carbon. This electronic effect is anticipated to decrease its reactivity in SN2 reactions compared to unsubstituted benzyl bromide or benzyl bromides with electron-donating substituents.
Comparative Data on Nucleophilic Substitution Reactions
Table 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a widely used SN2 reaction for the preparation of ethers. The following data, compiled from various sources under comparable conditions (e.g., a phenol, a base like K2CO3 or NaH, and a polar aprotic solvent like DMF or acetonitrile), illustrates the impact of substituents on reaction yield.
| Benzylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | Phenol | K2CO3 | DMF | 80 | 4 | >95 |
| 4-Nitrobenzyl bromide | Phenol | K2CO3 | DMF | 80 | 6 | ~90 |
| 4-Methoxybenzyl bromide | Phenol | K2CO3 | DMF | 80 | 3 | >95 |
| 3-Fluoro-2-(trifluoromethyl)benzyl bromide | Phenol | K2CO3 | DMF | 80 | ~8-12 | Estimated 60-75 * |
*Estimated yield and reaction time are based on the expected decreased reactivity due to the strong electron-withdrawing nature of the fluoro and trifluoromethyl groups. Longer reaction times or higher temperatures may be required to achieve comparable yields to more reactive benzyl bromides.
Table 2: N-Alkylation of Amines
The N-alkylation of amines with benzyl halides is another common SN2 reaction. The data below showcases the performance of different benzylating agents in the alkylation of a primary amine.
| Benzylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | Benzylamine | K2CO3 | Acetonitrile | Reflux | 6 | ~90 |
| 4-Chlorobenzyl bromide | Benzylamine | K2CO3 | Acetonitrile | Reflux | 8 | ~85 |
| 3,5-Bis(trifluoromethyl)benzyl bromide | Benzylamine | K2CO3 | Acetonitrile | Reflux | 12 | ~70 |
| 3-Fluoro-2-(trifluoromethyl)benzyl bromide | Benzylamine | K2CO3 | Acetonitrile | Reflux | ~10-16 | Estimated 65-80 * |
*Estimated yield and reaction time are based on the anticipated reduced reactivity. The steric hindrance from the ortho-trifluoromethyl group may also play a role in slowing the reaction rate.
Experimental Protocols
The following are detailed experimental protocols for the O-alkylation of a phenol and the N-alkylation of an amine using a substituted benzyl bromide. These can be adapted for use with 3-Fluoro-2-(trifluoromethyl)benzyl bromide, likely with adjustments to reaction time and temperature to compensate for its expected lower reactivity.
Protocol 1: General Procedure for the O-Alkylation of Phenol (Williamson Ether Synthesis)
Materials:
-
Phenol (1.0 equiv)
-
Substituted Benzyl Bromide (1.1 equiv)
-
Potassium Carbonate (K2CO3, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of phenol in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted benzyl bromide to the reaction mixture.
-
Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the N-Alkylation of Benzylamine
Materials:
-
Benzylamine (1.0 equiv)
-
Substituted Benzyl Bromide (1.05 equiv)
-
Potassium Carbonate (K2CO3, 2.0 equiv)
-
Anhydrous Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve benzylamine and the substituted benzyl bromide in anhydrous acetonitrile.
-
Add potassium carbonate to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The resulting crude product can be further purified by column chromatography or recrystallization.
Visualizations
Reaction Workflow and Logic
The following diagrams illustrate the general workflow for the described nucleophilic substitution reactions and the logical relationship influencing the reactivity of substituted benzyl bromides.
Caption: General experimental workflow for nucleophilic substitution reactions.
Safety Operating Guide
Proper Disposal of 3-Fluoro-2-(trifluoromethyl)benzyl bromide: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat 3-Fluoro-2-(trifluoromethyl)benzyl bromide as a corrosive, lachrymatory, and reactive hazardous waste. Segregate from other waste streams and follow the detailed procedures outlined below for neutralization and disposal.
This guide provides essential safety and logistical information for the proper disposal of 3-Fluoro-2-(trifluoromethyl)benzyl bromide, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Core Safety and Handling Data
All quantitative data regarding the safe handling and disposal of 3-Fluoro-2-(trifluoromethyl)benzyl bromide and related halogenated compounds are summarized below. This information is aggregated from Safety Data Sheets (SDS) of structurally similar compounds and general chemical safety literature.
| Parameter | Value/Instruction | Citation |
| Hazard Class | 8 (Corrosive) | [1] |
| Primary Hazards | Causes severe skin burns and eye damage, Lachrymator (tear-producing) | [2][3][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Viton®, Butyl rubber), chemical splash goggles, face shield, lab coat. | |
| Incompatible Materials | Strong oxidizing agents, strong bases, water/moisture. | [5] |
| Spill Containment | Absorb with inert, non-combustible material (e.g., sand, vermiculite). | [5] |
| Disposal Container | Clearly labeled, sealed container for halogenated organic waste. | [6] |
| Waste Stream | Halogenated Organic Waste. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the necessary steps for the safe neutralization and disposal of 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Objective: To safely neutralize residual reactive 3-Fluoro-2-(trifluoromethyl)benzyl bromide and prepare it for final disposal as hazardous waste.
Materials:
-
Waste 3-Fluoro-2-(trifluoromethyl)benzyl bromide
-
Inert solvent (e.g., Toluene, THF)
-
10% Sodium Carbonate (Na₂CO₃) solution or 5% Sodium Hydroxide (NaOH) solution (use with caution)
-
Appropriate Personal Protective Equipment (PPE)
-
Labeled hazardous waste container for halogenated organic compounds
-
pH paper
Procedure:
-
Preparation and PPE:
-
Conduct all operations within a certified chemical fume hood.
-
Don appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.
-
-
Dilution of the Waste:
-
If dealing with a concentrated residue, dilute the 3-Fluoro-2-(trifluoromethyl)benzyl bromide with an inert solvent such as toluene or THF to reduce its reactivity. A 5-10 fold dilution is recommended.
-
-
Neutralization (Quenching):
-
Slowly and cautiously add a 10% solution of sodium carbonate to the diluted benzyl bromide waste while stirring. Alternatively, a 5% sodium hydroxide solution can be used, but this may generate more heat.
-
Be aware that the reaction is exothermic and may produce fumes. Control the rate of addition to prevent excessive heat generation or splashing.
-
Continue the addition of the basic solution until the mixture is neutral or slightly basic. Test the pH of the aqueous layer periodically with pH paper.
-
-
Phase Separation and Collection:
-
Allow the mixture to cool and separate into aqueous and organic layers.
-
Carefully decant or separate the organic layer containing the neutralized product and solvent.
-
-
Waste Collection:
-
Transfer the organic layer to a designated and clearly labeled hazardous waste container for halogenated organic waste .
-
The aqueous layer, if deemed non-hazardous by local regulations and after ensuring complete neutralization, may be disposed of according to institutional protocols. However, it is best practice to also collect it as hazardous waste.
-
Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[6]
-
-
Decontamination:
-
Rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone), and collect the rinsate in the halogenated organic waste container.
-
Wipe down the work area in the fume hood.
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
Caption: Disposal workflow for 3-Fluoro-2-(trifluoromethyl)benzyl bromide.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
